Glycogen phosphorylase-IN-1
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-chloro-4,5-difluoro-N-[[2-methoxy-5-(methylcarbamoylamino)phenyl]carbamoyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF2N4O4/c1-21-16(26)22-8-3-4-14(28-2)13(5-8)23-17(27)24-15(25)9-6-11(19)12(20)7-10(9)18/h3-7H,1-2H3,(H2,21,22,26)(H2,23,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJNYKZWTOHRNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC(=C(C=C1)OC)NC(=O)NC(=O)C2=CC(=C(C=C2Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435160 | |
| Record name | Glycogen Phosphorylase Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648926-15-2 | |
| Record name | Glycogen Phosphorylase Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Glycogen Phosphorylase-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycogen (B147801) phosphorylase (GP) is a critical enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis. Its inhibition is a promising therapeutic strategy for type 2 diabetes. This technical guide provides an in-depth overview of the mechanism of action of Glycogen Phosphorylase-IN-1 (GP-IN-1), a potent inhibitor of human liver glycogen phosphorylase. This document details the biochemical and cellular effects of GP-IN-1, supported by quantitative data, comprehensive experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction to Glycogen Phosphorylase and its Regulation
Glycogen phosphorylase (GP) exists in two main forms: the generally inactive, dephosphorylated GPb and the active, phosphorylated GPa.[1] The conversion between these two forms is tightly regulated by hormonal signals. Glucagon (B607659) and epinephrine (B1671497) trigger a phosphorylation cascade that activates GPb to GPa, leading to glycogen breakdown.[2] Conversely, insulin (B600854) promotes the dephosphorylation and inactivation of GPa.[3]
GP is a dimeric enzyme with several key binding sites that regulate its activity:[1][4]
-
Catalytic Site: Where the breakdown of glycogen occurs.
-
Allosteric Site: Binds activators like AMP.
-
Inhibitor Site: Binds inhibitors like caffeine (B1668208) and purine (B94841) analogs.
-
Glycogen Storage Site: Facilitates binding to glycogen particles.
GP-IN-1 is a potent inhibitor of the human liver isoform of glycogen phosphorylase a (hlGPa).[5] Its mechanism of action involves the direct inhibition of this enzyme, thereby reducing the breakdown of glycogen into glucose-1-phosphate and subsequently lowering hepatic glucose output.
Quantitative Inhibition Data
This compound has been shown to be a potent inhibitor of both the isolated human liver glycogen phosphorylase enzyme and glycogenolysis in hepatocytes. The available quantitative data for its inhibitory activity is summarized below.
| Parameter | Target | Value | Conditions | Reference |
| IC50 | Human Liver Glycogen Phosphorylase a (hlGPa) | 53 nM | in vitro enzyme assay | [5] |
| IC50 | Hepatocyte Glycogen-Derived Glucose Production | 380 nM | Glucagon-stimulated primary hepatocytes | [5] |
Mechanism of Action of this compound
The primary mechanism of action of GP-IN-1 is the direct inhibition of glycogen phosphorylase, which in turn modulates cellular signaling pathways related to glucose metabolism.
Biochemical Mechanism
GP-IN-1 acts as an inhibitor of glycogen phosphorylase a, the active form of the enzyme. By binding to the enzyme, GP-IN-1 prevents the catalytic breakdown of glycogen into glucose-1-phosphate. This leads to a decrease in the intracellular pool of glucose-1-phosphate available for conversion to glucose-6-phosphate and subsequent release of glucose from the liver into the bloodstream.
Cellular Mechanism & Signaling Pathways
In a cellular context, particularly in hepatocytes, the inhibition of glycogen phosphorylase by GP-IN-1 has significant downstream effects on glucose homeostasis. The process is primarily initiated by hormonal signals, such as glucagon, which elevates intracellular cyclic AMP (cAMP) levels and activates Protein Kinase A (PKA). PKA then phosphorylates and activates phosphorylase kinase, which in turn phosphorylates and activates glycogen phosphorylase b to the active 'a' form, stimulating glycogenolysis.
GP-IN-1 directly counteracts this activation by inhibiting the active GPa. This leads to a reduction in hepatic glucose output. The signaling cascade is depicted below.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
In Vitro Glycogen Phosphorylase Inhibition Assay
This protocol is adapted from a validated method for measuring glycogen phosphorylase activity in the direction of glycogen synthesis and can be used to determine the IC50 of inhibitors like GP-IN-1.[6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human liver glycogen phosphorylase a (hlGPa).
Materials:
-
Human Liver Glycogen Phosphorylase a (hlGPa)
-
This compound
-
HEPES buffer (50 mM, pH 7.2)
-
Glycogen (from rabbit liver)
-
Glucose-1-phosphate (G1P)
-
Malachite Green Phosphate (B84403) Assay Kit
-
96-well microplates
-
Incubator capable of maintaining 37°C
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of hlGPa in HEPES buffer.
-
Prepare a stock solution of GP-IN-1 in a suitable solvent (e.g., DMSO) and create a serial dilution to the desired test concentrations.
-
-
Assay Reaction:
-
In a 96-well plate, add 10 µL of the GP-IN-1 dilutions (or solvent control) to each well.
-
Add 40 µL of the hlGPa solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
To start the reaction, add 50 µL of a substrate mix containing glycogen and glucose-1-phosphate in HEPES buffer to each well. Final concentrations in the well should be optimized, but a starting point could be 1 mg/mL glycogen and 2 mM G1P.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes). The reaction time should be within the linear range of the assay.
-
-
Termination and Detection:
-
Stop the reaction by adding a reagent that denatures the enzyme, as specified by the phosphate assay kit.
-
Measure the amount of inorganic phosphate (Pi) released using a Malachite Green Phosphate Assay Kit according to the manufacturer's instructions. The absorbance is typically read at a wavelength between 620-660 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of GP-IN-1 compared to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Glycogenolysis Assay in Primary Hepatocytes
This protocol is a general guideline for measuring the inhibition of glucagon-stimulated glycogenolysis in primary hepatocytes, the assay used to determine the cellular IC50 of GP-IN-1.[3][7]
Objective: To determine the IC50 of this compound for the inhibition of glucagon-stimulated glucose output from primary hepatocytes.
Materials:
-
Primary hepatocytes (e.g., from rat or human)
-
Collagen-coated culture plates
-
Hepatocyte culture medium
-
[14C]-glucose
-
Glucagon
-
This compound
-
Scintillation counter and fluid
Procedure:
-
Hepatocyte Culture and Glycogen Labeling:
-
Plate primary hepatocytes on collagen-coated plates and allow them to attach.
-
To label the intracellular glycogen stores, incubate the cells with culture medium containing [14C]-glucose for a sufficient period (e.g., 2-4 hours).
-
-
Inhibitor Treatment:
-
Wash the cells to remove excess [14C]-glucose.
-
Pre-incubate the cells with various concentrations of GP-IN-1 (or solvent control) in fresh medium for a defined time (e.g., 30-60 minutes).
-
-
Stimulation of Glycogenolysis:
-
Add glucagon to the wells to stimulate glycogenolysis. A typical concentration is 1-10 nM.
-
-
Sample Collection and Measurement:
-
At various time points (e.g., 0, 30, 60, 90 minutes), collect aliquots of the culture medium.
-
Measure the amount of [14C]-glucose released into the medium using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of glucose output for each condition.
-
Determine the percentage of inhibition of glucagon-stimulated glucose output for each concentration of GP-IN-1.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Conclusion
This compound is a potent inhibitor of human liver glycogen phosphorylase, demonstrating efficacy both in vitro and in cellular models of glycogenolysis. Its mechanism of action is centered on the direct inhibition of the active form of glycogen phosphorylase, thereby blocking the hormonal-driven breakdown of liver glycogen and reducing hepatic glucose output. The data and protocols presented in this guide provide a comprehensive resource for researchers in the fields of metabolic disease and drug discovery, facilitating further investigation into the therapeutic potential of glycogen phosphorylase inhibitors.
References
- 1. Glycogen Phosphorylase - Proteopedia, life in 3D [proteopedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Inhibition of glycogenolysis and glycogen phosphorylase by insulin and proinsulin in rat hepatocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]
- 5. Kinetic mechanism of activation of muscle glycogen phosphorylase b by adenosine 5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and Synthesis of Glycogen Phosphorylase-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of Glycogen (B147801) Phosphorylase-IN-1 (also known as CP-91149), a potent inhibitor of human liver glycogen phosphorylase.
Discovery and Rationale
Glycogen phosphorylase (GP) is a critical enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis—the breakdown of glycogen into glucose-1-phosphate.[1] In type 2 diabetes, excessive hepatic glucose production contributes significantly to hyperglycemia. Therefore, inhibiting liver glycogen phosphorylase presents a promising therapeutic strategy to lower blood glucose levels.
Glycogen Phosphorylase-IN-1 (CP-91149) was identified through high-throughput screening of over 300,000 compounds against recombinant human liver glycogen phosphorylase a (HLGPa).[2] This indole-containing small molecule, chemically identified as [R-(R,S)]-5-chloro-N-[3-(dimethylamino)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide, emerged as a potent and selective inhibitor.[3][4]
Mechanism of Action
Glycogen phosphorylase exists in two major forms: the generally active, phosphorylated form (GPa) and the less active, dephosphorylated form (GPb).[1][5] These forms are interconverted by phosphorylase kinase and protein phosphatase-1 (PP1).[6][7] Both GPa and GPb can also exist in either a high-activity R (relaxed) state or a low-activity T (tense) state.[1]
CP-91149 is an allosteric inhibitor of glycogen phosphorylase.[3] Its inhibitory activity is significantly enhanced in the presence of glucose, suggesting a synergistic binding mechanism.[3][4] This is a desirable characteristic for a therapeutic agent as its potency would be higher in hyperglycemic conditions and diminish as normoglycemia is achieved, thereby reducing the risk of hypoglycemia.[2] Studies have shown that CP-91149 promotes the conversion of the active GPa to the inactive GPb form.[8] By inhibiting GPa, CP-91149 not only directly reduces glycogenolysis but also indirectly stimulates glycogen synthesis. This is because active GPa is an inhibitor of glycogen synthase phosphatase; its inhibition by CP-91149 relieves this suppression, leading to the activation of glycogen synthase.[9]
Synthesis of this compound
While the seminal publication on the discovery of CP-91149 mentions its synthesis, a detailed, step-by-step experimental protocol is not publicly available in the cited literature.[2] However, based on the general synthesis of indole-2-carboxamides, a plausible synthetic route can be proposed.[10][11][12][13][14] The core of the synthesis involves the formation of the indole-2-carboxamide backbone, followed by the coupling of the side chain.
A general approach would likely involve:
-
Formation of the 5-chloroindole-2-carboxylic acid core: This can be achieved through various indole (B1671886) synthesis methods, such as the Fischer indole synthesis, followed by chlorination at the 5-position.
-
Activation of the carboxylic acid: The indole-2-carboxylic acid would be activated, for example, by converting it to an acid chloride or using a peptide coupling agent.
-
Coupling with the amine side chain: The activated indole derivative would then be reacted with the appropriate amine side chain, (2R,3S)-3-amino-N,N-dimethyl-2-hydroxy-4-phenylbutanamide, to form the final product, CP-91149.
Quantitative Data
The inhibitory activity of this compound has been characterized in various in vitro and in vivo models.
Table 1: In Vitro Inhibitory Activity of this compound (CP-91149)
| Enzyme/System | IC50 | Conditions | Reference |
| Human Liver Glycogen Phosphorylase a (HLGPa) | 0.13 µM | In the presence of 7.5 mM glucose | [3] |
| Human Liver Glycogen Phosphorylase a (HLGPa) | 110 nM | In the presence of 7.5 mM glucose | [15] |
| Human Muscle Glycogen Phosphorylase a | 0.2 µM | In the presence of glucose | [16] |
| Human Muscle Glycogen Phosphorylase b | ~0.3 µM | In the presence of glucose | [16] |
| Brain Glycogen Phosphorylase (in A549 cells) | 0.5 µM | [17] | |
| Glucagon-stimulated glycogenolysis in primary human hepatocytes | 2.1 µM | [3] | |
| Glucagon-induced glycogenolysis in rat primary hepatocytes | 0.38 µM | [18] |
Table 2: In Vivo Efficacy of this compound (CP-91149)
| Animal Model | Dosage | Effect | Time | Reference |
| Diabetic ob/ob mice | 25-50 mg/kg (oral) | 100-120 mg/dl decrease in plasma glucose | 3 hours | [3] |
| Normoglycemic, nondiabetic mice | Not specified | No significant lowering of glucose levels | Not specified | [3] |
| Wistar rats (glucagon-stimulated hyperglycemia) | 5 mg/kg (i.v.) | Amelioration of hyperglycemia | Not specified | [18] |
Experimental Protocols
Phosphorylase Enzyme Assay
This protocol is adapted from the method described in the discovery of CP-91149.[2]
-
Reagents:
-
Human Liver Glycogen Phosphorylase a (HLGPa)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM EGTA, 2.5 mM MgCl2
-
Substrates: 0.5 mM Glucose-1-phosphate, 1 mg/ml glycogen
-
Detection Reagent: 1 M HCl containing 10 mg/ml ammonium (B1175870) molybdate (B1676688) and 0.38 mg/ml malachite green
-
Test Compound (CP-91149) dissolved in DMSO
-
-
Procedure:
-
The assay is performed at 22°C in a 100 µl reaction volume.
-
HLGPa (85 ng) is added to the assay buffer containing the substrates.
-
The test compound is added to the assay in 5 µl of 14% DMSO.
-
The reaction measures the release of phosphate (B84403) from glucose-1-phosphate in the direction of glycogen synthesis.
-
After 20 minutes, 150 µl of the detection reagent is added.
-
The absorbance is measured at 620 nm to quantify the amount of phosphate released.
-
Glycogenolysis Inhibition in Hepatocytes
This protocol is a general representation of the cell-based assays used to evaluate CP-91149.[3]
-
Cell Culture:
-
Primary rat or human hepatocytes are isolated and cultured.
-
-
Procedure:
-
Hepatocytes are treated with varying concentrations of CP-91149.
-
Glycogenolysis is stimulated with glucagon.
-
The inhibition of glucagon-stimulated glucose output into the medium is measured.
-
For studies involving glycogen synthesis, cells can be incubated with radiolabeled glucose (e.g., 14C-glucose) to trace its incorporation into glycogen.[3]
-
In Vivo Glucose Lowering Studies
This protocol outlines the general procedure for assessing the in vivo efficacy of CP-91149 in a diabetic animal model.[3]
-
Animal Model:
-
Diabetic ob/ob mice are commonly used.
-
-
Procedure:
-
Mice are administered CP-91149 orally at doses ranging from 25-50 mg/kg.
-
Blood glucose levels are monitored at various time points (e.g., 3 hours post-administration).
-
To confirm the mechanism of action, a separate study can be conducted where liver glycogen is pre-labeled with 14C-glucose. Following administration of CP-91149, the reduction in the breakdown of 14C-glycogen is measured.[3]
-
Visualizations
Signaling Pathway
References
- 1. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]
- 2. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Chapter 8 Glycogen Synthesis | BS2003: Biochemistry II [bookdown.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. caymanchem.com [caymanchem.com]
- 17. Inhibition of glycogen phosphorylase (GP) by CP-91,149 induces growth inhibition correlating with brain GP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
The Structure-Activity Relationship of Indole Carboxamide Inhibitors of Glycogen Phosphorylase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a prominent class of glycogen (B147801) phosphorylase (GP) inhibitors: the indole (B1671886) carboxamides. Often referred to generally as "Glycogen phosphorylase-IN-1," this class of compounds, exemplified by the well-studied inhibitor CP-91149, has been a focal point in the development of therapeutic agents for type 2 diabetes. By targeting glycogen phosphorylase, the rate-limiting enzyme in glycogenolysis, these inhibitors offer a mechanism to reduce hepatic glucose output.[1] This document details the quantitative SAR data, experimental protocols for assessing inhibitor potency, and key signaling pathways involved in glycogen phosphorylase regulation.
Structure-Activity Relationship of 5-chloro-N-aryl-1H-indole-2-carboxamide Derivatives
The core scaffold of these inhibitors is a 5-chloro-1H-indole-2-carboxamide. Modifications to the N-aryl substituent have been extensively explored to optimize inhibitory activity against human liver glycogen phosphorylase a (hLGPa). The following table summarizes the key SAR findings from a study by Yasunori et al. (2008).[2]
| Compound | R Group (N-aryl substituent) | IC50 (µM) for hLGPa |
| 2a | Phenyl | > 50 |
| 2b | 4-Hydroxyphenyl | 1.8 |
| 2c | 4-(Hydroxymethyl)phenyl | 1.1 |
| 2d | 4-(1-Hydroxyethyl)phenyl | 1.4 |
| 2e | 4-(2-Hydroxyethyl)phenyl | 1.1 |
| 2f | 4-(1,2-Dihydroxyethyl)phenyl | 0.90 |
| 2g | 4-Carboxyphenyl | > 50 |
| 2h | 4-(Aminocarbonyl)phenyl | > 50 |
| 2i | 4-(Methylsulfonyl)phenyl | 14 |
| 2j | 4-Cyanophenyl | 17 |
| 2k | 4-Nitrophenyl | 11 |
Key Insights from the SAR Table:
-
Essentiality of the Phenyl Ring: The unsubstituted phenyl group (Compound 2a ) shows no significant inhibitory activity, highlighting the importance of substitutions on this ring for binding and inhibition.
-
Role of Hydroxyl Groups: The introduction of hydroxyl-containing substituents at the 4-position of the phenyl ring dramatically increases potency. A single hydroxyl group (Compound 2b ) results in a significant improvement in activity. This is further enhanced by hydroxymethyl (Compound 2c ) and hydroxyethyl (B10761427) (Compounds 2d and 2e ) groups. The presence of a dihydroxyethyl group (Compound 2f ) leads to the most potent compound in this series.[2]
-
Detrimental Effect of Charged and Bulky Groups: The introduction of charged groups like carboxyl (Compound 2g ) or bulky groups like aminocarbonyl (Compound 2h ) at the 4-position leads to a significant loss of activity.
-
Impact of Electron-Withdrawing Groups: While electron-withdrawing groups such as methylsulfonyl (Compound 2i ), cyano (Compound 2j ), and nitro (Compound 2k ) restore some inhibitory activity compared to the unsubstituted phenyl ring, they are significantly less potent than compounds with hydroxyl-containing substituents.
Crystallographic studies of compound 2f complexed with hLGPa revealed that the inhibitor binds in a solvent-accessible cavity at the dimer interface. The two hydroxyl groups of the dihydroxyethyl substituent form favorable electrostatic interactions with the enzyme, explaining the enhanced potency of this compound.[2]
Experimental Protocols
The determination of the inhibitory activity of these compounds relies on robust and reproducible experimental protocols. The most common method is a glycogen phosphorylase activity assay, which measures the enzymatic activity in the direction of glycogen synthesis.
In Vitro Glycogen Phosphorylase Activity Assay
This colorimetric assay quantifies the amount of inorganic phosphate (B84403) released from glucose 1-phosphate during the synthesis of glycogen catalyzed by glycogen phosphorylase.[3][4]
Materials:
-
Rabbit muscle glycogen phosphorylase a (mGPa)
-
50 mM HEPES buffer (pH 7.2)
-
100 mM KCl
-
2.5 mM MgCl₂
-
Glucose 1-phosphate
-
Glycogen
-
Test compounds dissolved in DMSO
-
BIOMOL® Green reagent (for phosphate detection)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a solution of rabbit mGPa (e.g., 0.38 U/mL) in 50 mM HEPES buffer (pH 7.2).
-
Compound Incubation: In a 96-well plate, add the test compounds at various concentrations to the wells. Include a positive control (e.g., CP-91149) and a negative control (DMSO vehicle).
-
Pre-incubation: Add the prepared enzyme solution to each well and incubate for 15 minutes at 37°C to allow the inhibitors to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding a substrate solution containing 50 mM HEPES buffer (pH 7.2), 100 mM KCl, 2.5 mM MgCl₂, glucose 1-phosphate (e.g., 0.25 mM), and glycogen (e.g., 0.25 mg/mL).
-
Incubation: Incubate the reaction mixture for 30 minutes at 37°C.
-
Phosphate Detection: Stop the reaction and quantify the released inorganic phosphate by adding BIOMOL® Green reagent to each well.
-
Measurement: Measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of GPa activity for each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflow
Glycogen Phosphorylase Signaling Pathway
Glycogen phosphorylase is a key regulatory enzyme in glucose homeostasis, and its activity is tightly controlled by a complex signaling cascade. The following diagram illustrates the hormonal regulation of glycogen phosphorylase.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 5-chloro-N-aryl-1H-indole-2-carboxamide derivatives as inhibitors of human liver glycogen phosphorylase a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An In Silico and an In Vitro Inhibition Analysis of Glycogen Phosphorylase by Flavonoids, Styrylchromones, and Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Biochemical Properties of Glycogen Phosphorylase-IN-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen (B147801) phosphorylase (GP) is a critical enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis, the breakdown of glycogen to glucose-1-phosphate.[1] This process is essential for maintaining blood glucose levels, particularly in the liver, and providing energy for muscle contraction.[2] The activity of glycogen phosphorylase is tightly regulated by both allosteric effectors and covalent modification through phosphorylation.[1] Dysregulation of glycogen metabolism is implicated in various metabolic disorders, most notably type 2 diabetes, making glycogen phosphorylase a key therapeutic target.[1] Glycogen phosphorylase-IN-1, also known as Compound 42, has emerged as a potent and selective inhibitor of the human liver isoform of glycogen phosphorylase a (hlGPa), demonstrating potential for the treatment of type 2 diabetes. This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.
Mechanism of Action
This compound is an acyl urea (B33335) derivative that functions as an allosteric inhibitor of human liver glycogen phosphorylase.[3][4] X-ray crystallography studies have revealed that this class of inhibitors binds to the AMP allosteric activator site on the enzyme.[4][5] By occupying this site, this compound stabilizes the inactive T-state conformation of the enzyme, thereby preventing the conformational changes required for catalytic activity. This mechanism effectively inhibits the breakdown of glycogen, leading to a decrease in glucose production.[5]
Quantitative Inhibitory Data
The inhibitory potency of this compound has been determined through in vitro enzymatic assays and cell-based assays. The following table summarizes the key quantitative data.
| Parameter | Target | Value | Conditions | Reference |
| IC50 | Human Liver Glycogen Phosphorylase a (hlGPa) | 53 ± 1 nM | In vitro enzyme assay | [3] |
| IC50 | Glucagon-stimulated glycogenolysis in isolated rat hepatocytes | 380 nM | Cell-based assay | [3] |
Signaling Pathways
The inhibition of glycogen phosphorylase by this compound directly impacts the glycogenolysis pathway. This pathway is hormonally regulated, primarily by glucagon (B607659) and epinephrine. The following diagram illustrates the canonical signaling cascade leading to the activation of glycogen phosphorylase and the point of inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the procedures described by Klabunde et al. (2005) and general protocols for similar assays.
In Vitro Human Liver Glycogen Phosphorylase a (hlGPa) Inhibition Assay
This assay measures the enzymatic activity of hlGPa by quantifying the release of inorganic phosphate (B84403) from glucose-1-phosphate during glycogen synthesis.
Materials:
-
Human Liver Glycogen Phosphorylase a (hlGPa)
-
Glycogen (from rabbit liver)
-
Glucose-1-phosphate
-
HEPES buffer (50 mM, pH 7.2)
-
Potassium chloride (KCl, 100 mM)
-
Magnesium chloride (MgCl2, 2.5 mM)
-
This compound (dissolved in DMSO)
-
BIOMOL GREEN™ reagent (or similar phosphate detection reagent)
-
96-well microtiter plates
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of inhibitor concentrations.
-
In a 96-well plate, add 5 µL of the inhibitor solution (or DMSO for control wells) to each well.
-
Add 45 µL of a pre-mixed solution containing hlGPa in HEPES buffer to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of a substrate solution containing glycogen and glucose-1-phosphate in HEPES buffer with KCl and MgCl2.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction and quantify the amount of inorganic phosphate released by adding 100 µL of BIOMOL GREEN™ reagent to each well.
-
After a 20-30 minute color development period, measure the absorbance at 620-650 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Isolated Rat Hepatocyte Glycogenolysis Assay
This cell-based assay evaluates the effect of this compound on glucagon-stimulated glycogenolysis in primary rat hepatocytes.
Materials:
-
Isolated primary rat hepatocytes
-
Hepatocyte culture medium
-
Glucagon
-
This compound (dissolved in DMSO)
-
Lysis buffer
-
Glycogen assay kit
Procedure:
-
Culture isolated rat hepatocytes in appropriate multi-well plates.
-
Pre-incubate the hepatocytes with various concentrations of this compound (or DMSO for control) for a specified period (e.g., 30-60 minutes).
-
Stimulate glycogenolysis by adding glucagon to the culture medium.
-
After the stimulation period, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells.
-
Determine the glycogen content in the cell lysates using a commercial glycogen assay kit.
-
Calculate the percentage of glycogenolysis inhibition for each inhibitor concentration relative to the glucagon-stimulated control.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Conclusion
This compound is a potent allosteric inhibitor of human liver glycogen phosphorylase a. Its ability to effectively block glycogenolysis in both enzymatic and cellular assays underscores its potential as a therapeutic agent for managing hyperglycemia in type 2 diabetes. The provided biochemical data and experimental protocols offer a solid foundation for further research and development of this and similar classes of inhibitors. The detailed understanding of its mechanism of action and the signaling pathways it affects will be crucial for its future clinical applications.
References
- 1. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Glycogenolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crystallographic studies on acyl ureas, a new class of glycogen phosphorylase inhibitors, as potential antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystallographic studies on acyl ureas, a new class of glycogen phosphorylase inhibitors, as potential antidiabetic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Inhibition of Human Liver Glycogen Phosphorylase by IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the inhibition of human liver glycogen (B147801) phosphorylase (hlGP) by the potent inhibitor, Glycogen phosphorylase-IN-1 (also referred to as Compound 42). This document details the mechanism of action, quantitative inhibitory data, and the experimental protocols utilized in its characterization. The information presented is intended to support further research and drug development efforts targeting glycogenolysis for the management of type 2 diabetes.
Introduction
Glycogenolysis, the breakdown of glycogen to glucose-1-phosphate and subsequently glucose, is a critical process for maintaining blood glucose homeostasis.[1] In the liver, this pathway is primarily regulated by the enzyme glycogen phosphorylase (GP).[2] Under conditions of fasting or hormonal stimulation by glucagon (B607659), hepatic glycogenolysis is activated to release glucose into the bloodstream.[3][4] In type 2 diabetes, excessive hepatic glucose production is a major contributor to hyperglycemia.[5] Therefore, inhibition of human liver glycogen phosphorylase (hlGPa) presents a promising therapeutic strategy for controlling blood glucose levels.[6]
This compound (IN-1), an acyl urea (B33335) derivative, has been identified as a potent and selective inhibitor of hlGPa.[7][8] This guide summarizes the key findings related to its inhibitory activity and provides detailed methodologies for its evaluation.
Mechanism of Action
IN-1 functions as an allosteric inhibitor of human liver glycogen phosphorylase.[7] X-ray crystallography studies have revealed that acyl urea compounds, the class to which IN-1 belongs, bind to the AMP allosteric activator site on the enzyme.[5][9] This binding site is distinct from the active site where the substrate, glycogen, binds.
By binding to the AMP site, IN-1 stabilizes the inactive T-state conformation of the enzyme.[9] This conformational change prevents the enzyme from adopting its active R-state, thereby inhibiting its catalytic activity. The inhibition is achieved through two primary mechanisms: direct competition with the natural activator AMP for binding and indirect inhibition of substrate binding by stabilizing the inactive conformation.[9]
The following diagram illustrates the regulatory control of hepatic glycogenolysis and the point of intervention for IN-1.
Quantitative Data
The inhibitory potency of IN-1 has been quantified both in enzymatic assays and in cell-based assays. The following tables summarize the key quantitative data for IN-1 and related compounds for comparison.
Table 1: In Vitro Inhibition of Glycogen Phosphorylase
| Compound | Target Enzyme | IC50 (nM) | Reference |
| IN-1 (Compound 42) | hlGPa | 53 ± 1 | [7] |
| Screening Hit 1 | hlGPa | 2000 | [7] |
| Compound 21 | hlGPa | 23 ± 1 | [7] |
Table 2: Inhibition of Glycogenolysis in Hepatocytes
| Compound | Cell Type | IC50 (nM) | Reference |
| IN-1 (Compound 42) | Rat Hepatocytes | 380 | [7] |
| Compound 21 | Rat Hepatocytes | 6200 | [7] |
Table 3: In Vivo Efficacy of IN-1
| Animal Model | Dosage | Administration | Effect | Reference |
| Wistar Rats | 5 mg/kg | Intravenous (single dose) | Significant reduction of glucagon-induced hyperglycemia | [7][8] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of IN-1.
Human Liver Glycogen Phosphorylase a (hlGPa) Inhibition Assay
This protocol is adapted from the methods described for the characterization of acyl urea inhibitors.[7]
Objective: To determine the in vitro inhibitory activity of IN-1 against purified hlGPa.
Principle: The assay measures the enzymatic activity of hlGPa in the direction of glycogen synthesis by quantifying the release of inorganic phosphate (B84403) from glucose-1-phosphate. The amount of phosphate is determined colorimetrically.
Materials:
-
Human Liver Glycogen Phosphorylase a (hlGPa)
-
IN-1 (Compound 42)
-
HEPES buffer (50 mM, pH 7.2)
-
Potassium chloride (KCl)
-
Magnesium chloride (MgCl₂)
-
Glucose-1-phosphate
-
Glycogen (from rabbit liver)
-
Malachite green
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of IN-1 in DMSO.
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.2), 100 mM KCl, and 2.5 mM MgCl₂.
-
Prepare a substrate solution containing glucose-1-phosphate and glycogen in the reaction buffer.
-
Prepare a colorimetric reagent by dissolving ammonium molybdate and malachite green in 1 M HCl.
-
-
Assay Protocol:
-
Add a solution of hlGPa in reaction buffer to the wells of a 96-well plate.
-
Add serial dilutions of IN-1 (or DMSO for control) to the wells.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the colorimetric reagent.
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of IN-1 compared to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
The workflow for this assay is depicted in the following diagram:
In Vivo Glucagon Challenge in Rats
This protocol is based on the in vivo studies conducted to evaluate the efficacy of acyl urea inhibitors.[7][8]
Objective: To assess the ability of IN-1 to inhibit glucagon-stimulated hepatic glycogenolysis in vivo.
Principle: In anesthetized rats, an intravenous injection of glucagon stimulates a rapid increase in blood glucose due to hepatic glycogenolysis. The efficacy of IN-1 is determined by its ability to attenuate this hyperglycemic response.
Materials:
-
Wistar rats
-
IN-1 (Compound 42)
-
Glucagon
-
Anesthetic agent (e.g., pentobarbital)
-
Vehicle for IN-1 (e.g., saline with a solubilizing agent)
-
Saline
-
Blood glucose meter and test strips
-
Intravenous catheters
Procedure:
-
Animal Preparation:
-
Fast rats overnight.
-
Anesthetize the rats.
-
Insert intravenous catheters for drug administration and blood sampling.
-
-
Experimental Protocol:
-
Administer a single intravenous dose of IN-1 (e.g., 5 mg/kg) or vehicle to the rats.
-
After a predetermined time, administer an intravenous bolus of glucagon.
-
Collect blood samples at various time points before and after glucagon administration (e.g., -5, 0, 5, 10, 15, 30, 60 minutes).
-
Measure blood glucose concentrations immediately using a glucose meter.
-
-
Data Analysis:
-
Plot the mean blood glucose concentrations over time for both the IN-1 treated and vehicle control groups.
-
Calculate the area under the curve (AUC) for the glucose excursion in both groups.
-
Determine the percentage reduction in the glucagon-induced hyperglycemic peak in the IN-1 treated group compared to the control group.
-
The logical flow of the in vivo experiment is outlined below:
Conclusion
This compound is a potent, allosteric inhibitor of human liver glycogen phosphorylase with demonstrated efficacy in both in vitro and in vivo models. Its mechanism of action, involving the stabilization of the inactive T-state of the enzyme, provides a clear rationale for its glucose-lowering effects. The experimental protocols detailed in this guide offer a robust framework for the continued investigation and development of IN-1 and other hlGPa inhibitors as potential therapeutic agents for the treatment of type 2 diabetes. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to assess its long-term safety and efficacy.
References
- 1. cohesionbio.com [cohesionbio.com]
- 2. researchgate.net [researchgate.net]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. Glucagon challenge in the rat: a robust method for the in vivo assessment of Glycogen phosphorlyase inhibitor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyl ureas as human liver glycogen phosphorylase inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An automated assay of glycogen phosphorylase in the direction of phosphorolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective synthesis and estrogenicity of (+/-)-8-alkyl-5,7-dihydroxy-4-(4-hydroxyphenyl)-3,4-dihydrocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the IC50 Value of Glycogen Phosphorylase-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies and critical considerations for determining the half-maximal inhibitory concentration (IC50) of Glycogen (B147801) Phosphorylase-IN-1, a key inhibitor of glycogen phosphorylase. This document outlines the relevant signaling pathways, detailed experimental protocols, and data interpretation necessary for the accurate assessment of this inhibitor's potency.
Introduction
Glycogen phosphorylase (GP) is a critical enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis—the breakdown of glycogen into glucose-1-phosphate.[1] In conditions such as type 2 diabetes, elevated hepatic glucose production contributes significantly to hyperglycemia. Inhibition of liver glycogen phosphorylase (lGP) is therefore a promising therapeutic strategy to control blood glucose levels.[2][3] Glycogen Phosphorylase-IN-1 has emerged as a potent inhibitor of human liver glycogen phosphorylase (hlGPa), making the precise determination of its IC50 value essential for its development as a potential therapeutic agent.[4]
Quantitative Data Summary
The inhibitory potency of this compound is summarized in the table below. This data is crucial for comparing its efficacy with other inhibitors and for understanding its therapeutic potential.
| Parameter | Target | Value | Conditions |
| IC50 | Human Liver Glycogen Phosphorylase a (hlGPa) | 53 nM | --- |
| IC50 | Glucagon-induced glycogenolysis in rat primary hepatocytes | 380 nM | 30 min incubation at 37°C, pH 7.4 |
Signaling Pathway
Glycogenolysis is tightly regulated by a complex signaling cascade. The following diagram illustrates the central role of glycogen phosphorylase in this pathway and the mechanism of its activation, which is the target of inhibitors like this compound.
Experimental Protocols
The determination of the IC50 value for this compound is typically performed using a colorimetric in vitro enzyme inhibition assay. The following protocol is a detailed methodology adapted from optimized procedures for similar inhibitors.[5][6]
Materials and Reagents
-
Rabbit muscle Glycogen Phosphorylase a (GPa)
-
This compound
-
HEPES buffer (50 mM, pH 7.2)
-
Potassium chloride (KCl)
-
Magnesium chloride (MgCl2)
-
Glucose-1-phosphate (G1P)
-
Glycogen
-
Dimethyl sulfoxide (B87167) (DMSO)
-
BIOMOL® Green reagent (for phosphate (B84403) detection)
-
96-well microplates
-
Microplate reader
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental workflow for determining the IC50 value.
Step-by-Step Procedure
-
Enzyme and Inhibitor Preparation:
-
Prepare a solution of rabbit muscle GPa (e.g., 0.38 U/mL) in 50 mM HEPES buffer (pH 7.2).[6]
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
-
Enzyme-Inhibitor Incubation:
-
Enzymatic Reaction:
-
Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Logical Relationship for Data Interpretation
The relationship between inhibitor concentration and enzyme activity is fundamental to understanding the potency of this compound.
Conclusion
The accurate determination of the IC50 value of this compound is a critical step in its evaluation as a potential therapeutic agent for type 2 diabetes. The methodologies outlined in this guide, from understanding the underlying signaling pathways to the detailed execution of the in vitro inhibition assay, provide a comprehensive framework for researchers. Adherence to optimized protocols and careful data analysis are paramount for obtaining reliable and reproducible results, which are essential for advancing the development of novel glycogen phosphorylase inhibitors.
References
- 1. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. imperialbiosciencereview.wordpress.com [imperialbiosciencereview.wordpress.com]
- 5. An In Silico and an In Vitro Inhibition Analysis of Glycogen Phosphorylase by Flavonoids, Styrylchromones, and Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Effects of Glycogen Phosphorylase-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycogen (B147801) phosphorylase (GP) is a critical enzyme in the regulation of glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis. Its inhibition presents a promising therapeutic strategy for managing type 2 diabetes and other metabolic disorders. Glycogen phosphorylase-IN-1 (also known as Compound 42) is a potent inhibitor of human liver glycogen phosphorylase (hlGPa). This technical guide provides an in-depth overview of the cellular effects of this compound, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used to elucidate its function. The guide also visualizes the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to Glycogen Phosphorylase and its Inhibition
Glycogen phosphorylase (EC 2.4.1.1) is a key enzyme that facilitates the breakdown of glycogen into glucose-1-phosphate, thereby releasing glucose into the bloodstream to maintain energy balance.[1] In mammals, GP exists in three main isoforms: liver (PYGL), muscle (PYGM), and brain (PYGB).[2] The liver isoform plays a crucial role in maintaining blood glucose levels, making it a primary target for the treatment of type 2 diabetes.[3]
GP is regulated by both allosteric effectors and reversible phosphorylation.[4] The enzyme exists in a less active, dephosphorylated 'b' form and a more active, phosphorylated 'a' form.[5] Hormones like glucagon (B607659) and epinephrine (B1671497) trigger a signaling cascade that leads to the phosphorylation and activation of GP, stimulating glycogenolysis.[6]
This compound is an acyl urea-based inhibitor that targets the allosteric indole (B1671886) site of human liver glycogen phosphorylase a (hlGPa), leading to the inhibition of its enzymatic activity.[1]
Quantitative Data on the Inhibitory Effects of this compound and Related Compounds
The inhibitory potency of this compound and its analogs has been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 (nM) | Reference |
| Human Liver Glycogen Phosphorylase a (hlGPa) | Enzyme Activity Assay | 53 | [1] |
| Hepatocyte Glycogen-Derived Glucose Production | Cellular Assay in Rat Primary Hepatocytes | 380 | [1] |
Table 2: Isoform Selectivity of a Related Indole Derivative (Compound 1)
| Glycogen Phosphorylase Isoform | IC50 (nM) | Reference |
| Brain (PYGB) | 90.27 | [7] |
| Muscle (PYGM) | 144.21 | [7] |
| Liver (PYGL) | 1537.5 | [7] |
Note: The data in Table 2 is for a related compound and may not directly reflect the isoform selectivity of this compound.
Signaling Pathways and Mechanism of Action
This compound exerts its cellular effects by directly inhibiting the enzymatic activity of glycogen phosphorylase a, thereby blocking the breakdown of glycogen. This action is particularly relevant in the context of hormonal signaling that promotes glycogenolysis, such as the glucagon pathway in hepatocytes.
Glucagon Signaling Pathway and the Point of Inhibition
Glucagon, released in response to low blood glucose, binds to its G-protein coupled receptor (GPCR) on the surface of hepatocytes. This initiates a signaling cascade that ultimately activates glycogen phosphorylase. This compound acts downstream in this pathway, directly on the activated enzyme.
Potential Off-Target Effects on Glycogen Synthase
The regulation of glycogen metabolism is a tightly controlled balance between glycogenolysis (breakdown) and glycogenesis (synthesis). The key enzyme in glycogenesis is glycogen synthase. Some inhibitors of glycogen phosphorylase have been shown to indirectly affect glycogen synthase activity. For instance, the dephosphorylation and inactivation of glycogen phosphorylase a by protein phosphatase 1 (PP1) can lead to the dephosphorylation and activation of glycogen synthase. Certain inhibitors that promote the inactive state of GP can enhance this effect.[8]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cellular effects of this compound.
In Vitro Glycogen Phosphorylase Activity Assay (Colorimetric)
This assay measures the activity of GP by quantifying the amount of inorganic phosphate (B84403) released from glucose-1-phosphate during the glycogen synthesis reaction.[9]
Materials:
-
Purified recombinant human liver glycogen phosphorylase a (hlGPa)
-
This compound
-
HEPES buffer (50 mM, pH 7.2)
-
Potassium chloride (KCl, 100 mM)
-
Magnesium chloride (MgCl₂, 2.5 mM)
-
Glucose-1-phosphate (0.25 mM)
-
Glycogen (0.25 mg/mL)
-
DMSO
-
BIOMOL® Green reagent
-
96-well microplate
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Prepare a solution of hlGPa (e.g., 0.38 U/mL) in 50 mM HEPES buffer (pH 7.2).
-
Add 50 µL of the enzyme solution to the wells of a 96-well plate.
-
Prepare serial dilutions of this compound in DMSO. Add 10 µL of the inhibitor solutions (or DMSO as a vehicle control) to the wells containing the enzyme.
-
Incubate the plate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 45 µL of a substrate solution containing 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM MgCl₂, 0.25 mM glucose-1-phosphate, and 0.25 mg/mL glycogen.
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Stop the reaction and detect the released inorganic phosphate by adding 130 µL of BIOMOL® Green reagent to each well.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The role of glycogen phosphorylase in glycogen biogenesis in skeletal muscle after exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycogen phosphorylase as a molecular target for type 2 diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Characterisation of Glycogen Phosphorylase as a Potential Molecular Target for Novel Anti-Glioblastoma therapy - Lancashire Online Knowledge [knowledge.lancashire.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Glycogen Phosphorylase-IN-1 in Glucose Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Glycogen (B147801) phosphorylase-IN-1, a potent inhibitor of human liver glycogen phosphorylase. The document outlines its mechanism of action, its impact on glucose metabolism, and detailed experimental protocols for its evaluation. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of metabolic disease and drug development.
Introduction to Glycogen Phosphorylase and its Role in Glucose Homeostasis
Glycogen phosphorylase (GP) is a critical enzyme in the regulation of blood glucose levels. It catalyzes the rate-limiting step in glycogenolysis, the process of breaking down stored glycogen into glucose-1-phosphate.[1] This process is particularly important in the liver, which is responsible for maintaining glucose homeostasis in the body. In type 2 diabetes, hepatic glucose production is often elevated, contributing to hyperglycemia.[2] Therefore, inhibiting liver glycogen phosphorylase is a promising therapeutic strategy for the management of this condition.[2][3]
Glycogen phosphorylase exists in two main forms: the generally inactive phosphorylase b and the active phosphorylase a, which is formed by phosphorylation.[1] The activity of these forms is further regulated by allosteric effectors.[1]
Glycogen Phosphorylase-IN-1: A Potent Inhibitor
This compound, also identified as compound 42 in some literature, is a selective inhibitor of human liver glycogen phosphorylase a (hlGPa).[3][4] Its inhibitory action leads to a reduction in the breakdown of glycogen, thereby decreasing hepatic glucose output.
Quantitative Data
The inhibitory potency of this compound has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (nM) |
| Human Liver Glycogen Phosphorylase a (hlGPa) | 53 |
| Hepatocyte Glycogen-Derived Glucose Production | 380 |
Table 1: IC50 values of this compound. Data sourced from MedchemExpress.[4]
Mechanism of Action and Signaling Pathway
This compound exerts its effect by directly inhibiting the enzymatic activity of glycogen phosphorylase a. This inhibition occurs within the broader context of hormonal regulation of glucose metabolism, primarily influenced by glucagon (B607659).
Glucagon-Stimulated Glycogenolysis Signaling Pathway
Glucagon, a hormone released in response to low blood glucose, stimulates glycogenolysis in the liver through a well-defined signaling cascade. The following diagram illustrates this pathway and the point of intervention for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.
In Vitro Enzyme Inhibition Assay for IC50 Determination
This protocol is adapted from established methods for determining the inhibition of human liver glycogen phosphorylase a.[2]
Objective: To determine the IC50 value of this compound against purified human liver glycogen phosphorylase a (hlGPa).
Materials:
-
Purified human liver glycogen phosphorylase a (hlGPa)
-
This compound
-
Glucose-1-phosphate
-
Glycogen
-
HEPES buffer (50 mM, pH 7.2)
-
Potassium chloride (KCl, 100 mM)
-
Magnesium chloride (MgCl2, 2.5 mM)
-
Malachite green/ammonium molybdate (B1676688) reagent
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 85 ng of hlGPa to each well.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
The final assay volume is 100 µL, containing 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM MgCl2, 0.5 mM glucose-1-phosphate, and 1 mg/ml glycogen.[2]
-
Initiate the reaction by adding the substrate mixture (glucose-1-phosphate and glycogen).
-
Incubate the plate at 22°C for 20 minutes.
-
Stop the reaction and measure the released inorganic phosphate (B84403) by adding 150 µL of malachite green/ammonium molybdate reagent.[2]
-
Read the absorbance at 620 nm.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Experimental Workflow Diagram:
In Vivo Glucagon Challenge in Wistar Rats
This protocol is based on established methods for evaluating the in vivo efficacy of glycogen phosphorylase inhibitors.[5][6]
Objective: To assess the ability of this compound to ameliorate glucagon-stimulated hyperglycemia in a rat model.
Animals: Male Wistar rats.
Materials:
-
This compound
-
Glucagon
-
Vehicle for drug administration
-
Glucometer and test strips
Procedure:
-
Fast the rats overnight.
-
Administer this compound (e.g., 5 mg/kg, intravenously) or vehicle to the respective groups.[4]
-
After a set pre-treatment time, administer a subcutaneous injection of glucagon.
-
Measure blood glucose levels from tail vein blood samples at baseline (pre-glucagon) and at various time points post-glucagon administration (e.g., 10, 20, 30, 60, 90, and 120 minutes).[6]
-
Plot the blood glucose levels over time for both the treated and vehicle control groups.
-
Calculate the area under the curve (AUC) for the glucose excursion and compare the values between the groups to determine the efficacy of the inhibitor.
Experimental Workflow Diagram:
Conclusion
This compound is a potent and specific inhibitor of human liver glycogen phosphorylase with demonstrated efficacy in reducing hepatocyte glucose production. Its mechanism of action directly targets a key enzyme in the pathway of hepatic glucose output, making it a valuable tool for research into glucose homeostasis and a potential lead compound for the development of novel anti-diabetic therapies. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and similar compounds.
References
- 1. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl ureas as human liver glycogen phosphorylase inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Glucagon challenge in the rat: a robust method for the in vivo assessment of Glycogen phosphorlyase inhibitor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Glycogen Phosphorylase-IN-1 in Glycogenolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycogenolysis, the metabolic breakdown of glycogen (B147801) into glucose, is a critical process for maintaining glucose homeostasis. The rate-limiting enzyme in this pathway, glycogen phosphorylase (GP), represents a key therapeutic target for metabolic disorders such as type 2 diabetes. Glycogen Phosphorylase-IN-1 (GP-IN-1), a potent and selective inhibitor of the human liver isoform of glycogen phosphorylase (hlGPa), has emerged as a significant tool for studying the intricacies of glycogen metabolism and as a promising scaffold for drug development. This technical guide provides an in-depth analysis of the role of GP-IN-1 in glycogenolysis, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and the broader signaling context.
Introduction to Glycogenolysis and Glycogen Phosphorylase
Glycogenolysis is the process by which glycogen, the primary storage form of glucose in animals, is converted into glucose-1-phosphate. This metabolic pathway is essential for providing a rapid source of glucose to the bloodstream, particularly between meals and during periods of exercise. The key enzyme regulating this process is glycogen phosphorylase (GP), which catalyzes the phosphorolytic cleavage of α-1,4 glycosidic bonds in glycogen.[1][2][3]
GP exists in two main forms: the generally inactive, dephosphorylated state (GPb) and the active, phosphorylated state (GPa).[4][5] The transition between these two forms is tightly regulated by a complex interplay of hormonal signals and allosteric effectors. Hormones such as glucagon (B607659) and epinephrine (B1671497) trigger a signaling cascade that leads to the phosphorylation and activation of GP, thereby stimulating glycogenolysis.[6][7][8] Conversely, insulin (B600854) promotes the dephosphorylation and inactivation of GP.[6] Allosteric regulators, including AMP (activator) and ATP and glucose-6-phosphate (inhibitors), further fine-tune the activity of GP to meet the cell's immediate energy needs.[9][10]
Given its central role in hepatic glucose production, inhibiting glycogen phosphorylase is a validated strategy for controlling hyperglycemia in type 2 diabetes.[11] Small molecule inhibitors, such as this compound, are therefore of significant interest to the scientific and pharmaceutical communities.
This compound: A Potent Allosteric Inhibitor
This compound (also known as Compound 42) is a potent inhibitor of human liver glycogen phosphorylase a (hlGPa).[12] It acts as an allosteric inhibitor, binding to a site distinct from the active site and stabilizing the inactive T-state conformation of the enzyme.[6][13] This mode of action prevents the conformational changes necessary for substrate binding and catalysis, thereby inhibiting glycogen breakdown.[10]
Quantitative Efficacy of this compound
The inhibitory potency of GP-IN-1 has been quantified through various in vitro and cellular assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Target/System | Value | Reference |
| IC50 | Human Liver Glycogen Phosphorylase a (hlGPa) | 53 nM | [12] |
| IC50 | Hepatocyte Glycogen-Derived Glucose Production | 380 nM | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of GP-IN-1 and its effects on glycogenolysis. These protocols are based on established methods for characterizing glycogen phosphorylase inhibitors.
In Vitro Glycogen Phosphorylase Activity Inhibition Assay
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against glycogen phosphorylase. The protocol is adapted from established colorimetric methods that measure the release of inorganic phosphate (B84403) during the synthesis of glycogen from glucose-1-phosphate, the reverse of the physiological reaction.[14][15]
Materials:
-
Human Liver Glycogen Phosphorylase a (hlGPa)
-
This compound (or other test compounds)
-
HEPES buffer (50 mM, pH 7.2)
-
Potassium chloride (KCl, 100 mM)
-
Magnesium chloride (MgCl2, 2.5 mM)
-
Glucose-1-phosphate (G1P)
-
Glycogen
-
BIOMOL® Green reagent (for phosphate detection)
-
96-well microplates
-
Plate reader
Procedure:
-
Enzyme Preparation: Prepare a solution of hlGPa in HEPES buffer to the desired final concentration (e.g., 0.38 U/mL).[14]
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Incubation: In a 96-well plate, add the hlGPa solution to each well. Then, add the serially diluted GP-IN-1 or vehicle control (DMSO) to the respective wells. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[14]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a substrate solution containing HEPES buffer, KCl, MgCl2, glucose-1-phosphate (e.g., 0.25 mM), and glycogen (e.g., 0.25 mg/mL).[14]
-
Reaction Progression: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).[15]
-
Phosphate Detection: Stop the reaction and quantify the amount of inorganic phosphate released by adding BIOMOL® Green reagent.[15]
-
Data Analysis: Measure the absorbance at 620 nm using a plate reader. Calculate the percentage of inhibition for each concentration of GP-IN-1 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Glycogenolysis Assay in Primary Hepatocytes
This assay measures the ability of an inhibitor to suppress glucagon-stimulated glycogenolysis in primary hepatocytes.
Materials:
-
Isolated primary rat or human hepatocytes
-
Culture medium (e.g., William's Medium E)
-
Glucagon
-
This compound
-
Glycogen assay kit
Procedure:
-
Cell Culture: Plate primary hepatocytes in collagen-coated plates and allow them to attach.
-
Compound Treatment: Pre-incubate the hepatocytes with varying concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).[12]
-
Stimulation: Stimulate glycogenolysis by adding glucagon (e.g., 10 nM) to the culture medium.
-
Incubation: Incubate the cells for a defined period (e.g., 60-120 minutes) to allow for glycogen breakdown.
-
Cell Lysis and Glycogen Measurement: Lyse the cells and measure the remaining glycogen content using a commercial glycogen assay kit.
-
Data Analysis: Calculate the percentage of inhibition of glucagon-stimulated glycogenolysis for each concentration of GP-IN-1. Determine the IC50 value from the dose-response curve.
In Vivo Efficacy in a Rat Model of Hyperglycemia
This protocol outlines a general procedure to assess the in vivo efficacy of a glycogen phosphorylase inhibitor in a glucagon challenge model in rats.
Materials:
-
Wistar rats
-
This compound
-
Vehicle solution
-
Glucagon
-
Blood glucose monitoring system
Procedure:
-
Animal Acclimatization: Acclimate the rats to the experimental conditions.
-
Fasting: Fast the animals overnight to deplete glycogen stores.
-
Compound Administration: Administer this compound (e.g., 5 mg/kg, intravenously) or vehicle to the rats.[12]
-
Baseline Blood Glucose: Measure baseline blood glucose levels.
-
Glucagon Challenge: After a set period following compound administration, induce hyperglycemia by administering glucagon.
-
Blood Glucose Monitoring: Monitor blood glucose levels at regular intervals for a specified duration.
-
Data Analysis: Compare the blood glucose profiles of the GP-IN-1-treated group with the vehicle-treated group to determine the effect of the inhibitor on glucagon-induced hyperglycemia.
Signaling Pathways and Mechanism of Action
The inhibitory effect of this compound on glycogenolysis is best understood within the context of the broader signaling pathways that regulate this process.
Hormonal Regulation of Glycogenolysis
Glucagon and epinephrine are the primary hormones that stimulate glycogenolysis. Their signaling cascades converge on the activation of glycogen phosphorylase.
Allosteric Inhibition by this compound
GP-IN-1 exerts its effect by binding to an allosteric site on glycogen phosphorylase, which is distinct from the catalytic site. This binding event stabilizes the enzyme in its inactive T-state conformation. This prevents the conformational shift to the active R-state, which is necessary for substrate binding and catalytic activity.
References
- 1. Structural changes induced in glycogen phosphorylase b by the binding of glucose and caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucose-6-phosphatase overexpression lowers glucose 6-phosphate and inhibits glycogen synthesis and glycolysis in hepatocytes without affecting glucokinase translocation. Evidence against feedback inhibition of glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. Crystal structure of rabbit muscle glycogen phosphorylase a in complex with a potential hypoglycaemic drug at 2.0 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycogen phosphorylase revisited: extending the resolution of the R- and T-state structures of the free enzyme and in complex with allosteric activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. proteopedia.org [proteopedia.org]
- 8. Glycogen phosphorylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Modeling aided design of potent glycogen phosphorylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An In Silico and an In Vitro Inhibition Analysis of Glycogen Phosphorylase by Flavonoids, Styrylchromones, and Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glucose 6-phosphate regulates hepatic glycogenolysis through inactivation of phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Glucose-6 Phosphate, a Central Hub for Liver Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Glycogen Phosphorylase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen (B147801) phosphorylase (GP) is a critical enzyme in the regulation of glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis—the breakdown of glycogen to glucose-1-phosphate.[1] In disease states such as type 2 diabetes, excessive hepatic glycogenolysis contributes to hyperglycemia. Glycogen phosphorylase-IN-1 is a potent inhibitor of human liver glycogen phosphorylase (hlGPa) and has shown potential in reducing hepatic glucose output, making it a valuable tool for research and a potential therapeutic agent. These application notes provide detailed protocols for the in vitro and in vivo evaluation of this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in both enzymatic and cell-based assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay System |
| IC₅₀ | 53 nM | Human Liver Glycogen Phosphorylase a (hlGPa) |
| IC₅₀ | 380 nM | Glucagon-stimulated glycogenolysis in rat primary hepatocytes |
Table 1: Summary of in vitro efficacy of this compound.
Signaling Pathway
Glycogen phosphorylase is regulated by a complex signaling cascade initiated by hormones such as glucagon (B607659) and epinephrine. The binding of these hormones to their respective G-protein coupled receptors (GPCRs) activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] cAMP then activates protein kinase A (PKA), which in turn phosphorylates and activates phosphorylase kinase.[2] Phosphorylase kinase subsequently phosphorylates and activates glycogen phosphorylase b to its active form, glycogen phosphorylase a, initiating glycogenolysis.[1][2] this compound exerts its effect by directly inhibiting the activity of glycogen phosphorylase a.
Caption: Signaling pathway of glucagon-stimulated glycogenolysis and the inhibitory action of this compound.
Experimental Protocols
In Vitro Glycogen Phosphorylase Inhibition Assay
This protocol describes a colorimetric method to determine the IC₅₀ value of this compound by measuring the amount of inorganic phosphate (B84403) released during the glycogen synthesis reaction.
Materials:
-
Human Liver Glycogen Phosphorylase a (hlGPa)
-
This compound
-
HEPES buffer (50 mM, pH 7.2)
-
Potassium chloride (KCl)
-
Magnesium chloride (MgCl₂)
-
Glucose-1-phosphate
-
Glycogen
-
Malachite Green reagent
-
Ammonium molybdate
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.2), 100 mM KCl, and 2.5 mM MgCl₂.
-
Prepare substrate solution containing glucose-1-phosphate and glycogen in the reaction buffer. Optimal concentrations should be determined, but starting points of 0.25 mM glucose-1-phosphate and 0.25 mg/mL glycogen can be used.[3]
-
Prepare the Malachite Green detection reagent according to the manufacturer's instructions.
-
-
Assay Protocol:
-
Add 5 µL of varying concentrations of this compound (or DMSO for control) to the wells of a 96-well plate.
-
Add 45 µL of hlGPa solution (e.g., 0.38 U/mL) in reaction buffer to each well.[3]
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of Malachite Green reagent to each well.
-
Allow color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Hepatocyte Glycogenolysis Assay
This cell-based assay measures the ability of this compound to inhibit glucagon-stimulated glycogenolysis in primary hepatocytes.
Materials:
-
Primary rat or human hepatocytes
-
Collagen-coated culture plates
-
Williams' Medium E (or appropriate hepatocyte culture medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Glucagon
-
This compound
-
Glycogen assay kit (e.g., colorimetric or fluorometric)
Procedure:
-
Hepatocyte Culture:
-
Isolate primary hepatocytes from rats or humans using a standard collagenase perfusion method.
-
Plate the hepatocytes on collagen-coated plates in Williams' Medium E supplemented with FBS and antibiotics.
-
Allow the cells to attach and form a monolayer (typically 4-6 hours).
-
-
Glycogen Loading and Treatment:
-
To create a glycogen-rich state, incubate the hepatocytes in a high-glucose medium (e.g., 25 mM glucose) for 18-24 hours.
-
Wash the cells with glucose-free medium.
-
Pre-incubate the cells with varying concentrations of this compound (or DMSO for control) in a low-glucose medium for 1-2 hours.
-
-
Glucagon Stimulation and Glycogen Measurement:
-
Stimulate glycogenolysis by adding glucagon (e.g., 100 nM) to the medium and incubate for 60-90 minutes.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and measure the glycogen content using a commercial glycogen assay kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Determine the amount of glycogen remaining in the cells for each treatment condition.
-
Calculate the percentage of inhibition of glucagon-stimulated glycogenolysis for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.
-
In Vivo Glucagon Challenge Model
This in vivo protocol evaluates the efficacy of this compound in a rat model of glucagon-induced hyperglycemia.
Materials:
-
Wistar or Zucker rats
-
This compound
-
Glucagon
-
Vehicle for drug administration (e.g., 0.5% methylcellulose)
-
Saline
-
Blood glucose meter and test strips
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize the rats to the experimental conditions for at least one week.
-
Fast the rats overnight (16-18 hours) with free access to water.
-
-
Drug Administration:
-
Administer this compound orally (e.g., 5 mg/kg) or via the desired route.[4] Administer vehicle to the control group.
-
-
Glucagon Challenge:
-
At a predetermined time after drug administration (e.g., 60 minutes), administer a subcutaneous injection of glucagon (e.g., 20 µg/kg).
-
-
Blood Glucose Monitoring:
-
Measure blood glucose from tail vein samples at baseline (before glucagon injection) and at various time points after glucagon administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Calculate the change in blood glucose from baseline at each time point for both the treated and control groups.
-
Determine the area under the curve (AUC) for the glucose excursion.
-
Calculate the percentage of inhibition of the glucagon-induced glucose response in the treated group compared to the control group.
-
Experimental Workflow
Caption: A typical workflow for the evaluation of a glycogen phosphorylase inhibitor.
References
- 1. Glucagon challenge in the rat: a robust method for the in vivo assessment of Glycogen phosphorlyase inhibitor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor GPi688 in rat models of hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glycogen Phosphorylase-IN-1 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycogen (B147801) phosphorylase (GP) is a critical enzyme in the regulation of glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis.[1][2] This process breaks down glycogen into glucose-1-phosphate, which can then be utilized for energy production.[1][3] In certain pathological conditions, such as type 2 diabetes and cancer, the activity of GP is dysregulated.[4][5] Glycogen phosphorylase-IN-1 is a potent, cell-permeable inhibitor of human liver glycogen phosphorylase (hlGPa) and has been shown to inhibit glycogenolysis in hepatocytes.[6] These characteristics make it a valuable tool for studying the role of glycogen metabolism in various cellular processes and a potential therapeutic agent.
Under hypoxic conditions, often found in solid tumors, cancer cells upregulate glycogen metabolism to survive.[7][8][9] Inhibition of glycogen phosphorylase can lead to glycogen accumulation, increased reactive oxygen species (ROS), and p53-dependent senescence, ultimately impairing tumor growth.[7] Furthermore, the degradation of glycogen by GP is crucial for the optimal functioning of the pentose (B10789219) phosphate (B84403) pathway (PPP), which supplies cells with NADPH for redox homeostasis and precursors for nucleotide biosynthesis.[4][7][10][11][12]
These application notes provide detailed protocols for the use of this compound in cell culture, focusing on common cancer cell lines such as MCF-7 and HCT116.[7][13] The protocols cover essential experiments including cell viability assays, glycogen content measurement, and Western blotting to analyze key signaling pathways.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Target | Assay | IC50 | Cell Line/System | Reference |
| Human Liver Glycogen Phosphorylase a (hlGPa) | Enzymatic Assay | 53 nM | Purified Enzyme | [6] |
| Glucagon-induced Glycogenolysis | Cellular Assay | 380 nM | Rat Primary Hepatocytes | [6] |
Table 2: Recommended Working Concentrations for Cell Culture Experiments
| Assay | Cell Line | Recommended Concentration Range | Incubation Time |
| Cell Viability (MTT Assay) | MCF-7, HCT116 | 1 - 100 µM | 24 - 72 hours |
| Glycogen Measurement | MCF-7, HCT116 | 10 - 50 µM | 24 - 48 hours |
| Western Blotting | MCF-7, HCT116 | 10 - 50 µM | 6 - 24 hours |
Note: The optimal concentration and incubation time should be determined empirically for each specific cell line and experimental condition.
Experimental Protocols
Cell Culture and Treatment
This protocol outlines the basic steps for culturing MCF-7 and HCT116 cells and treating them with this compound.
Materials:
-
MCF-7 or HCT116 cells
-
Eagle's Minimum Essential Medium (EMEM) for MCF-7, McCoy's 5A Medium for HCT116
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
Cell culture flasks, plates, and other necessary sterile labware
Protocol:
-
Cell Culture: Culture MCF-7 or HCT116 cells in their respective growth media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[2][14]
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a suitable density.[2][15]
-
Preparation of Inhibitor: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Store at -20°C.
-
Cell Seeding for Experiments: Seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein or glycogen analysis) and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO). The final DMSO concentration should typically be below 0.1% to avoid solvent toxicity.
-
Incubation: Incubate the cells for the desired period as determined by the specific assay (refer to Table 2).
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells cultured and treated as described in Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
Protocol:
-
Seed cells in a 96-well plate and treat with a range of concentrations of this compound for 24-72 hours.[16]
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Intracellular Glycogen Measurement
This protocol describes the quantification of intracellular glycogen levels.
Materials:
-
Cells cultured and treated as described in Protocol 1
-
Ice-cold PBS
-
Glycogen Assay Kit (e.g., colorimetric or fluorometric kits that use glucoamylase to hydrolyze glycogen to glucose).[17][18]
Protocol:
-
Seed cells in a 6-well or 12-well plate and treat with this compound for 24-48 hours.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells according to the instructions of the chosen glycogen assay kit. This often involves homogenization in a specific buffer.[17][18]
-
Boil the cell lysates for 5-10 minutes to inactivate endogenous enzymes and centrifuge to remove insoluble material.[17]
-
Use the supernatant for the glycogen assay. The principle of these assays is the enzymatic hydrolysis of glycogen to glucose by glucoamylase.[1][3]
-
The resulting glucose is then measured using a coupled enzymatic reaction that produces a colorimetric or fluorescent signal.[17][18]
-
Quantify the glycogen concentration based on a standard curve generated with known concentrations of glycogen.
-
Normalize the glycogen content to the total protein concentration of the lysate.
Western Blotting
This protocol is for analyzing the expression and phosphorylation status of proteins in the glycogen phosphorylase signaling pathway.
Materials:
-
Cells cultured and treated as described in Protocol 1
-
RIPA buffer or other suitable lysis buffer containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PYGL, anti-p-PYGL, anti-GYS1, anti-p-GYS1, anti-Akt, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 6-24 hours.
-
After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
Visualizations
Caption: Signaling pathway of glycogenolysis and its inhibition.
Caption: General experimental workflow for using the inhibitor.
Caption: Logical flow of the inhibitor's cellular effects.
References
- 1. Glycogen-Glo Assay | Glycogen Assay Kit [worldwide.promega.com]
- 2. mcf7.com [mcf7.com]
- 3. A microassay for measuring glycogen in 96-well-cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycogen shepherd guides the hidden trail of pentose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. biocompare.com [biocompare.com]
- 10. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]
- 11. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Khan Academy [khanacademy.org]
- 13. Glucose utilization via glycogen phosphorylase sustains proliferation and prevents premature senescence in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. genome.ucsc.edu [genome.ucsc.edu]
- 16. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
Application Notes and Protocols for Glycogen Phosphorylase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen (B147801) phosphorylase (GP) is a critical enzyme in the regulation of glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis—the breakdown of glycogen to glucose-1-phosphate.[1][2] This process is essential for releasing glucose into the bloodstream to meet the body's energy demands.[2][3] GP exists in different isoforms, with the liver isoform (hlGPa) playing a key role in maintaining blood glucose levels, making it a significant therapeutic target for type 2 diabetes.[4][5] Glycogen phosphorylase-IN-1 is a potent inhibitor of human liver glycogen phosphorylase (hlGPa) and has been shown to reduce glucose production in hepatocytes.[5] These application notes provide detailed protocols for biochemical and cell-based assays to characterize this compound and other potential inhibitors of glycogen phosphorylase.
Mechanism of Action of Glycogen Phosphorylase
Glycogen phosphorylase catalyzes the phosphorolytic cleavage of the α-1,4-glycosidic bonds in glycogen, releasing glucose-1-phosphate.[1][2] The enzyme's activity is tightly regulated by hormonal signals such as glucagon (B607659) and epinephrine.[6] These hormones trigger a signaling cascade that leads to the phosphorylation and activation of glycogen phosphorylase.[7][8] In the liver, glucagon is the primary hormone that stimulates glycogenolysis to counteract low blood sugar.[7]
Quantitative Data for Glycogen Phosphorylase Inhibitors
The inhibitory activity of this compound and other known inhibitors is summarized in the table below. This data is essential for comparing the potency of new chemical entities.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | hlGPa | Biochemical | 53 nM | [5] |
| This compound | Hepatocytes | Cell-Based | 380 nM | [5] |
| CP-91149 | Rabbit Muscle GPa | Biochemical | 0.58 ± 0.09 µM | [1] |
| Caffeine | Rabbit Muscle GPa | Biochemical | 145 ± 11 µM | [1] |
| Ellagic Acid | Rabbit Muscle GPa | Biochemical | 40.6 ± 4.5 % inhibition at 100 µM | [1] |
Signaling Pathway
The signaling pathway leading to the activation of glycogen phosphorylase is a crucial aspect of its regulation.
Caption: Glucagon-mediated signaling cascade for glycogenolysis.
Experimental Protocols
Biochemical Assay for this compound
This protocol is designed to measure the direct inhibitory effect of a compound on the activity of purified glycogen phosphorylase. The assay measures the amount of inorganic phosphate (B84403) released when glucose-1-phosphate is incorporated into glycogen, which is the reverse reaction of glycogenolysis.[1]
Experimental Workflow
Caption: Workflow for the biochemical assay of GP inhibitors.
Materials:
-
Rabbit muscle Glycogen Phosphorylase a (GPa)
-
Glycogen (from rabbit liver)
-
Glucose-1-Phosphate (G1P)
-
HEPES buffer (50 mM, pH 7.2)
-
Potassium Chloride (KCl, 100 mM)
-
Magnesium Chloride (MgCl₂, 2.5 mM)
-
This compound
-
DMSO (for dissolving inhibitor)
-
Phosphate detection reagent (e.g., BIOMOL® Green)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of GPa at 0.76 U/mL in HEPES buffer.
-
Prepare a stock solution of glycogen at 0.5 mg/mL in HEPES buffer.
-
Prepare a stock solution of G1P at 0.5 mM in HEPES buffer.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Enzyme and Inhibitor Incubation:
-
Reaction Initiation:
-
Phosphate Detection:
-
Add the phosphate detection reagent according to the manufacturer's instructions to stop the reaction and develop color.
-
Measure the absorbance at 620 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assay for Glycogenolysis
This protocol evaluates the effect of this compound on glucagon-stimulated glycogenolysis in a cellular context, providing a more physiologically relevant assessment of its activity.
Experimental Workflow
Caption: Workflow for the cell-based glycogenolysis assay.
Materials:
-
Hepatocytes (e.g., primary hepatocytes or HepG2 cells)
-
Cell culture medium (e.g., DMEM) with high glucose
-
Glucagon
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Glycogen assay kit (fluorometric or colorimetric)
-
Protein assay reagent (e.g., BCA)
-
Multi-well cell culture plates
Procedure:
-
Cell Culture and Glycogen Loading:
-
Seed hepatocytes in multi-well plates and allow them to adhere.
-
Incubate the cells in a high-glucose medium for 24 hours to promote glycogen storage.[9]
-
-
Inhibitor Pre-treatment:
-
Replace the medium with a fresh, low-glucose medium containing various concentrations of this compound or vehicle (DMSO).
-
Pre-incubate for 1-2 hours.
-
-
Stimulation of Glycogenolysis:
-
Add glucagon to the wells to a final concentration that elicits a submaximal glycogenolytic response.
-
Incubate for an appropriate time (e.g., 2-4 hours) to induce glycogen breakdown.
-
-
Cell Lysis and Glycogen Measurement:
-
Data Analysis:
-
Normalize the glycogen content to the total protein concentration for each sample.
-
Calculate the percentage of inhibition of glucagon-stimulated glycogenolysis for each concentration of the inhibitor.
-
Determine the IC50 value of this compound in the cellular context.
-
Conclusion
The provided protocols offer robust methods for the characterization of this compound and other potential inhibitors of glycogen phosphorylase. The biochemical assay allows for the direct assessment of enzyme inhibition, while the cell-based assay provides insights into the compound's efficacy in a more physiological setting. These assays are valuable tools for the discovery and development of novel therapeutics targeting glycogen metabolism.
References
- 1. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry - Glycogenolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The role of glycogen phosphorylase in glycogen biogenesis in skeletal muscle after exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An In Silico and an In Vitro Inhibition Analysis of Glycogen Phosphorylase by Flavonoids, Styrylchromones, and Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Glycogenolysis - Wikipedia [en.wikipedia.org]
- 7. Physiology, Glucagon - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Glucagon - Wikipedia [en.wikipedia.org]
- 9. Biochemical Titration of Glycogen In vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Glycogen Phosphorylase Inhibitors in Rats
Disclaimer: No specific in vivo studies for a compound designated "Glycogen phosphorylase-IN-1" in rats were identified in the available literature. The following application notes and protocols are a synthesis of information from studies on various glycogen (B147801) phosphorylase (GP) inhibitors, including GPi688, Compound 1 (a 5-Chloro-N-Phenyl-1H-indole-2-carboxamide derivative), and ZM399527, investigated in rat models. These notes are intended to provide a representative framework for researchers, scientists, and drug development professionals.
Introduction
Glycogen phosphorylase (GP) is a critical enzyme that catalyzes the rate-limiting step in glycogenolysis, the breakdown of glycogen to glucose-1-phosphate.[1] This process is essential for maintaining glucose homeostasis, particularly in the liver and muscles.[2] Inhibition of GP is a potential therapeutic strategy for managing hyperglycemia in conditions like type 2 diabetes by reducing hepatic glucose output.[3] Allosteric inhibitors of GP can not only directly block its activity but may also promote the activation of glycogen synthase (GS), further enhancing glucose storage as glycogen.[3] This document outlines protocols for evaluating the in vivo efficacy and physiological effects of GP inhibitors in rat models, based on published studies.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies with various GP inhibitors in rats.
Table 1: Efficacy of GP Inhibitors in Rat Models of Hyperglycemia
| Compound | Rat Model | Experimental Condition | Dosage | Efficacy | Reference |
| GPi688 | Wistar | Glucagon Challenge | Not specified | 65% inhibition of glucagon-mediated hyperglycemia | [3] |
| GPi688 | Obese Zucker | Glucagon Challenge | Not specified | 100% inhibition of glucagon-mediated hyperglycemia | [3] |
| GPi688 | Obese Zucker | 7-hour Fast | Not specified | 23% reduction in blood glucose | [3] |
| GPi688 | Obese Zucker | Oral Glucose Tolerance Test | Not specified | 7% reduction in hyperglycemia | [3] |
Table 2: Effects of a GP Inhibitor (Compound 1) on Muscle Metabolism in Rats (28-day administration)
| Dosage Group | Muscle Glycogen | Muscle ATP | Muscle Lactic Acid | Reference |
| Low-dose | No significant effect | No significant effect | No significant effect | [2] |
| Medium-dose | Significant increase | Decreased | Not specified | [2] |
| High-dose | Significant increase | Decreased | Reduced | [2] |
Table 3: Pharmacokinetic/Pharmacodynamic Data for a GP Inhibitor in Rats
| Compound | Tissue | Concentration | Method of Administration | Reference |
| ZM399527 | Gastrocnemius Muscle | 15.0 ± 1.3 µM | 10 mg/kg I.V. | [4] |
Signaling Pathway
The inhibition of glycogen phosphorylase impacts cellular glucose metabolism. The following diagram illustrates the simplified signaling cascade.
Caption: Simplified pathway of glycogenolysis and the inhibitory action of a GP inhibitor.
Experimental Protocols
Glucagon Challenge Model in Rats
This protocol is designed to assess the ability of a GP inhibitor to counteract glucagon-induced hyperglycemia.[3]
Materials:
-
Wistar or obese Zucker rats
-
Glucagon solution
-
Test GP inhibitor (e.g., GPi688)
-
Vehicle control
-
Blood glucose monitoring system
Procedure:
-
Fast rats overnight but allow free access to water.
-
Administer the GP inhibitor or vehicle control orally at a predetermined dose.
-
After a specific absorption period (e.g., 60 minutes), administer a subcutaneous or intraperitoneal injection of glucagon.
-
Collect blood samples from the tail vein at baseline (pre-glucagon) and at regular intervals post-glucagon injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose concentrations at each time point.
-
Calculate the percentage inhibition of the glucagon-induced glucose excursion by comparing the area under the curve (AUC) for the treated group to the vehicle control group.
Oral Glucose Tolerance Test (OGTT) in Rats
This protocol evaluates the effect of a GP inhibitor on glucose disposal following an oral glucose load.[3]
Materials:
-
Obese Zucker rats (or other relevant diabetic model)
-
Glucose solution (e.g., 2 g/kg)
-
Test GP inhibitor
-
Vehicle control
-
Blood glucose monitoring system
Procedure:
-
Fast rats overnight.
-
Administer the GP inhibitor or vehicle control orally.
-
After the appropriate absorption time, administer a glucose solution via oral gavage.
-
Collect blood samples from the tail vein at baseline (pre-glucose) and at intervals post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose concentrations.
-
Compare the glucose AUC for the inhibitor-treated group with the vehicle-treated group to determine the effect on glucose tolerance.
Assessment of Muscle Function and Metabolism
This protocol is for evaluating the long-term effects of a GP inhibitor on muscle physiology.[2]
Materials:
-
Sprague-Dawley or Wistar rats
-
Test GP inhibitor
-
Vehicle control
-
Equipment for measuring muscle force (e.g., isometric transducer)
-
Sciatic nerve stimulator
-
Reagents for glycogen, ATP, and lactate (B86563) assays
Procedure:
-
Administer the GP inhibitor or vehicle daily for an extended period (e.g., 28 days).[2]
-
At the end of the treatment period, anesthetize the rats.
-
Expose the sciatic nerve and attach electrodes to induce isometric contraction of a target muscle (e.g., extensor digitorum longus).[4]
-
Measure muscle force during a fatigue protocol (e.g., continuous stimulation at 2 Hz for 10 minutes).[4]
-
Immediately after the contraction protocol, freeze-clamp the contracting muscle and the contralateral non-contracting muscle in liquid nitrogen.[4]
-
Store samples at -80°C until analysis.
-
Perform biochemical assays on muscle homogenates to determine the concentrations of glycogen, ATP, and lactic acid.[2][4]
Experimental Workflow
The following diagram outlines a general workflow for the in vivo evaluation of a novel glycogen phosphorylase inhibitor.
Caption: General workflow for the preclinical in vivo assessment of a GP inhibitor.
References
"application of Glycogen phosphorylase-IN-1 in diabetes research"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Type 2 diabetes mellitus (T2DM) is characterized by hyperglycemia, often resulting from excessive hepatic glucose production (HGP). A key contributor to HGP is glycogenolysis, the breakdown of stored glycogen (B147801) into glucose. Glycogen phosphorylase (GP) is the rate-limiting enzyme in this process, making it a prime therapeutic target for controlling blood glucose levels in diabetic patients.[1][2] Glycogen Phosphorylase-IN-1 (also known as Compound 42) is a potent inhibitor of the human liver isoform of glycogen phosphorylase (hlGPa) and has demonstrated potential as an anti-diabetic agent.[3] This document provides detailed application notes and protocols for the use of this compound in diabetes research.
Mechanism of Action
This compound is an acyl urea-based inhibitor that binds to an allosteric site on the glycogen phosphorylase enzyme.[3] This binding event stabilizes the enzyme in its inactive T-state, preventing the conformational change to the active R-state.[4] By inhibiting glycogen phosphorylase, this compound effectively blocks the breakdown of glycogen to glucose-1-phosphate, thereby reducing the release of glucose from the liver and lowering blood glucose levels.[1][5]
Data Presentation
In Vitro and Cellular Activity of this compound
| Parameter | Target | Species | Value | Reference |
| IC50 | Glycogen Phosphorylase a (hlGPa) | Human | 53 nM | [3] |
| IC50 | Hepatocyte Glycogen-Derived Glucose Production | Not Specified | 380 nM | [3] |
In Vivo Efficacy of this compound
| Animal Model | Treatment | Key Findings | Reference | |---|---|---|---|---| | Wistar Rats | 5 mg/kg, single intravenous dose | Ameliorated glucagon-stimulated hyperglycemia |[3] |
Signaling Pathways and Experimental Workflows
Caption: Glucagon-stimulated glycogenolysis and its inhibition by this compound.
References
Application Notes and Protocols for Glycogen Phosphorylase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen (B147801) phosphorylase (GP) is a critical enzyme in glycogen metabolism, catalyzing the rate-limiting step in glycogenolysis, the breakdown of glycogen to glucose-1-phosphate.[1][2] This process is essential for maintaining glucose homeostasis, particularly in the liver and muscle.[3] The inhibition of glycogen phosphorylase, specifically the human liver isoform (hlGPa), has emerged as a promising therapeutic strategy for the management of type 2 diabetes by reducing hepatic glucose output.[1][4]
Glycogen phosphorylase-IN-1 is a potent and selective inhibitor of human liver glycogen phosphorylase.[5][6][7] These application notes provide detailed protocols for utilizing this compound as a tool to study glycogen metabolism in various experimental settings.
Product Information
| Product Name | This compound |
| Alternative Name | Compound 42 |
| CAS Number | 648926-15-2[6] |
| Molecular Formula | C₂₂H₂₁N₃O₄ |
| Molecular Weight | 391.42 |
| Solubility | DMSO: 2 mg/mL (4.85 mM) (Sonication recommended) DMF: 2 mg/mL (4.85 mM) (Sonication recommended)[6] |
| Storage | Powder: -20°C for 3 years In solvent: -80°C for 1 year[6] |
Mechanism of Action
Glycogen phosphorylase exists in two interconvertible forms: the less active, dephosphorylated GPb and the highly active, phosphorylated GPa.[8] Hormones like glucagon (B607659) and epinephrine (B1671497) trigger a signaling cascade that leads to the phosphorylation and activation of GPb to GPa, thereby stimulating glycogenolysis.[1][9] this compound exerts its inhibitory effect on the activity of human liver glycogen phosphorylase (hlGPa), consequently blocking the breakdown of glycogen and reducing the production of glucose from hepatocytes.[5]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Target | Assay | IC₅₀ (nM) | Reference |
| Human Liver Glycogen Phosphorylase (hlGPa) | Enzymatic Assay | 53 | [5] |
| Hepatocyte Glycogen-Derived Glucose Production | Cellular Assay | 380 | [5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Dosing | Effect | Reference |
| Wistar Rats | Glucagon-stimulated hyperglycemia | 5 mg/kg, single intravenous dose | Reduced blood glucose | [5] |
Signaling Pathways and Experimental Workflows
Glycogenolysis Signaling Pathway
References
- 1. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]
- 2. Glycogen Phosphorylase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. Glycogen Phosphorylase Assay Kit (Colorimetric) (ab273271) | Abcam [abcam.com]
- 4. Glucagon challenge in the rat: a robust method for the in vivo assessment of Glycogen phosphorlyase inhibitor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NB-64-25289-1mg | this compound [648926-15-2] Neobiotech [neo-biotech.com]
- 7. This compound | hlGPa inhibitor | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. microbenotes.com [microbenotes.com]
Application Notes and Protocols for Measuring Glycogen Phosphorylase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen (B147801) phosphorylase (GP) is a critical enzyme in carbohydrate metabolism, catalyzing the rate-limiting step in glycogenolysis—the breakdown of glycogen into glucose-1-phosphate.[1][2] This process is essential for maintaining energy homeostasis, particularly during periods of fasting or physical exertion.[2][3] GP exists in two main forms: the highly active phosphorylated form, glycogen phosphorylase a (GPa), and the less active dephosphorylated form, glycogen phosphorylase b (GPb).[1][4] The transition between these forms is regulated by hormonal signals and allosteric effectors.[2]
Given its central role in glucose metabolism, GP has emerged as a significant therapeutic target, especially for type 2 diabetes, where its inhibition can reduce excessive hepatic glucose production.[5][6] Dysregulation of GP is also associated with glycogen storage diseases, such as McArdle's disease.[2][7] Therefore, the accurate measurement of GP inhibition is crucial for the discovery and development of novel therapeutic agents.
These application notes provide detailed protocols for measuring glycogen phosphorylase inhibition, focusing on a widely used colorimetric assay. The methodologies are suitable for high-throughput screening (HTS) and detailed kinetic analysis of potential inhibitors.
Signaling Pathway for Glycogen Phosphorylase Regulation
The activity of glycogen phosphorylase is tightly controlled through a combination of covalent modification (phosphorylation) and allosteric regulation. This signaling cascade ensures that glycogen breakdown is activated only when the cell or organism requires energy.
Caption: Regulation of Glycogen Phosphorylase activity.
Experimental Protocol: Colorimetric Assay for Glycogen Phosphorylase Inhibition
This protocol is adapted from optimized methods for in vitro measurement of glycogen phosphorylase activity and is suitable for high-throughput screening of inhibitors.[5][8] The assay measures the activity of GP in the direction of glycogen synthesis by quantifying the inorganic phosphate (B84403) (Pi) released from glucose-1-phosphate (G1P).[9]
Materials and Reagents
-
Glycogen Phosphorylase a (GPa), from rabbit muscle
-
HEPES buffer (50 mM, pH 7.2)
-
Potassium Chloride (KCl)
-
Magnesium Chloride (MgCl₂)
-
Glucose-1-Phosphate (G1P)
-
Glycogen
-
Test inhibitors (dissolved in DMSO)
-
Phosphate detection reagent (e.g., BIOMOL® Green)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at ~620 nm
Assay Principle
The enzymatic reaction involves the transfer of a glucosyl unit from G1P to a glycogen primer, releasing inorganic phosphate. The amount of phosphate produced is directly proportional to the GP activity. This released phosphate is then detected colorimetrically.
Caption: Principle of the colorimetric GP assay.
Standard Procedure
-
Reagent Preparation :
-
Assay Buffer : 50 mM HEPES, pH 7.2, containing 100 mM KCl and 2.5 mM MgCl₂.
-
Enzyme Solution : Prepare a solution of rabbit muscle GPa at a concentration of 0.38 U/mL in the assay buffer.[5][6]
-
Substrate Solution : Prepare a solution in the assay buffer containing 0.25 mM G1P and 0.25 mg/mL glycogen.[5][6]
-
Test Compounds : Prepare serial dilutions of the inhibitor compounds in DMSO.
-
-
Assay Protocol in a 96-well Plate :
-
Add 10 µL of the test compound solution (or DMSO for control) to each well.
-
Add 50 µL of the GPa enzyme solution (0.38 U/mL) to each well.
-
Incubate the plate for 15 minutes at 37 °C to allow the inhibitor to bind to the enzyme.[5]
-
Start the catalytic reaction by adding 45 µL of the substrate solution (G1P and glycogen).
-
Incubate the reaction for 30 minutes at 37 °C.[5]
-
Stop the reaction and quantify the released phosphate by adding 130 µL of a colorimetric phosphate quantitation reagent (e.g., BIOMOL® Green).[5]
-
Incubate for 20-30 minutes at room temperature for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for BIOMOL® Green).[10]
-
-
Controls :
-
Positive Control : No inhibitor (DMSO only). Represents 100% enzyme activity.
-
Negative Control (Blank) : No enzyme. To subtract the background signal from non-enzymatic G1P hydrolysis.
-
Data Analysis
-
Subtract Background : Subtract the average absorbance of the negative control (blank) from all other readings.
-
Calculate Percent Inhibition :
-
% Inhibition = [1 - (Absorbance of sample / Absorbance of positive control)] * 100
-
-
Determine IC₅₀ :
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Experimental Workflow Diagram
Caption: Workflow for the GP inhibition assay.
Data Presentation: Inhibitor Performance
The following tables summarize the optimal assay conditions and the inhibitory activities of known glycogen phosphorylase inhibitors, which can be used as reference compounds.
Table 1: Optimized Assay Parameters
| Parameter | Optimal Condition | Reference |
| Enzyme (GPa) Concentration | 0.38 U/mL | [5][6] |
| Glucose-1-Phosphate (G1P) | 0.25 mM | [5][6] |
| Glycogen | 0.25 mg/mL | [5][6] |
| Temperature | 37 °C | [5][6] |
| pH | 7.2 | [5] |
Table 2: IC₅₀ Values of Reference Inhibitors
| Inhibitor | Type | IC₅₀ (µM) | Notes | Reference |
| CP-91149 | Synthetic | 0.13 | Measured in the presence of 7.5 mM glucose. | [10] |
| CP-316819 | Synthetic | 0.209 (Kᵢ) | Indole-2-carboxamide compound. | [11] |
| Caffeine (B1668208) | Natural Alkaloid | ~240 | Known allosteric inhibitor. | [5] |
| Ellagic Acid | Natural Polyphenol | ~20-100 | Varies with assay conditions. | [5][6] |
Note: IC₅₀ values can vary depending on the specific assay conditions, such as substrate concentrations and the presence of allosteric effectors like glucose. For instance, the potency of inhibitors like CP-91149 and caffeine increases in the presence of higher glucose concentrations.[5][10]
Conclusion
The protocol described provides a robust and reproducible method for assessing the inhibitory activity of compounds against glycogen phosphorylase. It is well-suited for primary screening of large compound libraries and for detailed characterization of lead compounds.[12] By using the optimized parameters and reference inhibitors, researchers can generate high-quality, comparable data essential for the drug discovery process.
References
- 1. mybiosource.com [mybiosource.com]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. Spectrophotometric Methods for the Study of Eukaryotic Glycogen Metabolism [jove.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycogen Phosphorylase Assay Kit (Colorimetric) (ab273271) | Abcam [abcam.com]
- 8. mdpi.com [mdpi.com]
- 9. An In Silico and an In Vitro Inhibition Analysis of Glycogen Phosphorylase by Flavonoids, Styrylchromones, and Pyrazoles [mdpi.com]
- 10. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycogen phosphorylase inhibition improves beta cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Glycogen Phosphorylase-IN-1 in Primary Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogenolysis, the breakdown of glycogen (B147801) to glucose, is a critical process for maintaining blood glucose homeostasis, primarily regulated by the enzyme glycogen phosphorylase (GP). In the liver, GP catalyzes the rate-limiting step of glycogenolysis, releasing glucose-1-phosphate from glycogen stores.[1] Dysregulation of this pathway is implicated in metabolic disorders such as type 2 diabetes. Glycogen phosphorylase-IN-1 is a potent inhibitor of human liver glycogen phosphorylase (hlGPa) and serves as a valuable tool for studying the role of glycogenolysis in hepatocytes and for the development of novel therapeutics.[2]
These application notes provide detailed information and protocols for the use of this compound in primary hepatocyte cultures.
Quantitative Data
The inhibitory activity of this compound has been quantified against both the isolated enzyme and in a cellular context.
| Parameter | Target | Value | Reference |
| IC50 | Human Liver Glycogen Phosphorylase (hlGPa) | 53 nM | [2] |
| IC50 | Hepatocyte Glycogen-Derived Glucose Production | 380 nM | [2] |
Mechanism of Action
Glycogen phosphorylase exists in two interconvertible forms: the less active, dephosphorylated GPb and the highly active, phosphorylated GPa.[3] The conversion of GPb to GPa is catalyzed by phosphorylase kinase, which is activated by hormonal signals like glucagon (B607659) via a cAMP-dependent pathway.[1] this compound acts as a direct inhibitor of glycogen phosphorylase, thereby blocking the breakdown of glycogen and subsequent release of glucose from hepatocytes.[2][4]
Experimental Protocols
Materials and Reagents
-
Primary human or rat hepatocytes
-
Collagen-coated cell culture plates
-
Hepatocyte culture medium (e.g., Williams' E Medium supplemented with serum, insulin, dexamethasone, and antibiotics)
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Glucagon
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Glycogen phosphorylase activity assay kit
-
Glucose assay kit
-
Glycogen assay kit
-
Protein quantification assay (e.g., BCA assay)
Protocol 1: Inhibition of Glycogen Phosphorylase Activity in Primary Hepatocytes
This protocol details the steps to measure the direct inhibitory effect of this compound on endogenous glycogen phosphorylase activity in cultured primary hepatocytes.
Procedure:
-
Cell Seeding: Seed primary hepatocytes in collagen-coated 24- or 48-well plates at a density that allows for the formation of a confluent monolayer.
-
Cell Culture: Culture the hepatocytes in appropriate hepatocyte culture medium for 24-48 hours to allow for attachment and recovery.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Aspirate the culture medium from the cells and replace it with medium containing the desired concentrations of the inhibitor or vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the inhibitor for 1-2 hours.
-
-
Glucagon Stimulation: Add glucagon (e.g., 100 nM final concentration) to the wells to stimulate glycogen phosphorylase activity. Incubate for 15-30 minutes.
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Collect the cell lysates.
-
-
Glycogen Phosphorylase Activity Assay:
-
Determine the glycogen phosphorylase activity in the cell lysates using a commercially available assay kit. These kits typically measure the conversion of glycogen and inorganic phosphate (B84403) to glucose-1-phosphate.
-
-
Protein Quantification: Measure the total protein concentration in each lysate for normalization of the enzyme activity.
-
Data Analysis:
-
Normalize the glycogen phosphorylase activity to the total protein concentration.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated, glucagon-stimulated control.
-
Plot the percent inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Measurement of Glycogen Content and Glucose Output
This protocol is designed to assess the functional consequence of glycogen phosphorylase inhibition by measuring changes in intracellular glycogen stores and glucose release into the medium.
Procedure:
-
Cell Seeding and Culture: Follow steps 1 and 2 from Protocol 1.
-
Glycogen Loading (Optional but Recommended): To ensure adequate glycogen stores, culture the hepatocytes in a high-glucose medium for 12-24 hours prior to the experiment.
-
Compound Treatment and Stimulation:
-
Wash the cells and replace the medium with a low-glucose or glucose-free medium containing varying concentrations of this compound or vehicle control.
-
Pre-incubate for 1-2 hours.
-
Add glucagon to stimulate glycogenolysis.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 1, 2, 4 hours) after glucagon stimulation, collect aliquots of the culture medium.
-
At the end of the experiment, wash the cells with PBS and lyse them.
-
-
Glucose Output Measurement: Measure the glucose concentration in the collected media samples using a glucose assay kit.
-
Glycogen Content Measurement: Determine the glycogen content in the cell lysates using a glycogen assay kit. These kits typically involve the enzymatic hydrolysis of glycogen to glucose, which is then quantified.
-
Protein Quantification: Measure the total protein concentration in the cell lysates for normalization.
-
Data Analysis:
-
Normalize the glucose output and glycogen content to the total protein concentration.
-
Compare the effects of different concentrations of this compound on glucagon-stimulated glucose output and glycogen depletion.
-
Troubleshooting
| Issue | Possible Cause | Suggestion |
| High variability between replicates | Uneven cell seeding; cell health issues. | Ensure a single-cell suspension before seeding; check cell viability. |
| Low or no response to glucagon | Poor cell health; low glycogen stores. | Use freshly isolated or high-viability cryopreserved hepatocytes; ensure glycogen loading step is performed. |
| Inhibitor insolubility | Incorrect solvent; concentration too high. | Confirm the recommended solvent and solubility for this compound; sonicate if necessary.[4] |
Conclusion
This compound is a valuable research tool for investigating the role of hepatic glycogenolysis in normal physiology and in metabolic diseases. The protocols outlined above provide a framework for characterizing the effects of this inhibitor in primary hepatocyte cultures. Careful experimental design and execution are crucial for obtaining reliable and reproducible data.
References
- 1. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NB-64-25289-1mg | this compound [648926-15-2] Neobiotech [neo-biotech.com]
Application Notes and Protocols for Glycogen Phosphorylase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen (B147801) phosphorylase (GP) is a critical enzyme in the regulation of glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis.[1] Its inhibition is a promising therapeutic strategy for the management of type 2 diabetes. Glycogen phosphorylase-IN-1 (also known as Compound 42) is a potent inhibitor of human liver glycogen phosphorylase (hlGPa) and has demonstrated efficacy in preclinical models of diabetes.[2][3] These application notes provide detailed information on the dosing and administration of this compound for both in vitro and in vivo research applications.
Mechanism of Action
Glycogen phosphorylase facilitates the breakdown of glycogen into glucose-1-phosphate.[1] this compound is an allosteric inhibitor that binds to a site on the enzyme distinct from the active site, inducing a conformational change that leads to its inactivation.[4] This inhibition reduces the production of glucose from hepatic glycogen stores, thereby lowering blood glucose levels.
The regulation of glycogenolysis is intricately linked to the glucagon (B607659) signaling pathway. Glucagon, released in response to low blood glucose, activates a G-protein coupled receptor on hepatocytes. This initiates a signaling cascade that ultimately leads to the phosphorylation and activation of glycogen phosphorylase. By inhibiting glycogen phosphorylase, this compound directly counteracts the effects of this pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: In Vitro Inhibitory Activity [2][3]
| Parameter | Target | Value | Conditions |
| IC50 | Human Liver Glycogen Phosphorylase a (hlGPa) | 53 nM | --- |
| IC50 | Glucagon-induced glycogenolysis in rat primary hepatocytes | 380 nM | 30 min incubation at 37°C, pH 7.4 |
Table 2: In Vivo Dosing and Administration [2][3]
| Animal Model | Dosage | Administration Route | Effect |
| Wistar rats | 5 mg/kg | Intravenous (i.v.), single dose | Ameliorated glucagon-stimulated hyperglycemia |
Table 3: Physicochemical Properties [5]
| Property | Value |
| Molecular Formula | C₁₇H₁₅ClF₂N₄O₄ |
| Molecular Weight | 412.78 g/mol |
| Solubility | DMSO: 2 mg/mL (4.85 mM), DMF: 2 mg/mL (4.85 mM) |
Signaling Pathway and Experimental Workflow Diagrams
Glycogenolysis Signaling Pathway
The following diagram illustrates the signaling cascade initiated by glucagon, leading to the activation of glycogen phosphorylase and subsequent glycogenolysis.
References
- 1. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor GPi688 in rat models of hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | hlGPa inhibitor | TargetMol [targetmol.com]
Application Notes and Protocols: Cellular Uptake and Activity of Glycogen Phosphorylase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen (B147801) phosphorylase (GP) is a critical enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis, the breakdown of glycogen to glucose-1-phosphate.[1][2][3] This process is essential for releasing glucose into the bloodstream during periods of fasting or increased energy demand, such as exercise.[4][5] GP exists in different isoforms, with the liver isoform (hlGPa) playing a key role in maintaining blood glucose levels.[1] Consequently, inhibitors of glycogen phosphorylase are of significant interest as potential therapeutic agents for managing type 2 diabetes.[6][7]
Glycogen phosphorylase-IN-1 is a potent and selective inhibitor of human liver glycogen phosphorylase (hlGPa).[6][7][8] It has been shown to effectively reduce glycogen-derived glucose production in hepatocytes, demonstrating its potential for glycemic control.[6][8] These application notes provide an overview of the known activity of this compound and a generalized protocol for investigating its cellular uptake, a critical parameter for assessing its pharmacological properties.
Data Presentation
Inhibitory Activity of this compound
While direct quantitative data on the cellular uptake of this compound is not extensively published, its inhibitory potency against its target enzyme and its effect on cellular glucose production have been documented.
| Parameter | Target/System | Value | Reference |
| IC50 | Human Liver Glycogen Phosphorylase (hlGPa) | 53 nM | [6] |
| IC50 | Hepatocyte Glycogen-Derived Glucose Production | 380 nM | [6] |
Signaling Pathway
Glycogen phosphorylase is a key regulatory point in the glycogenolysis pathway. Its activity is controlled by hormones like glucagon (B607659) and epinephrine, which trigger a signaling cascade leading to the phosphorylation and activation of GP.[1][9] this compound exerts its effect by directly inhibiting the active form of the enzyme.
Experimental Protocols
The following is a generalized protocol for determining the cellular uptake of a small molecule inhibitor like this compound. This protocol is intended as a template and should be optimized for the specific cell line and experimental conditions.
Protocol: Assessment of Cellular Uptake of this compound in Hepatocytes
1. Objective: To quantify the intracellular concentration of this compound in a hepatocyte cell line (e.g., HepG2) over time.
2. Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer)
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system
-
Cell counter (e.g., hemocytometer or automated cell counter)
3. Methods:
-
Cell Culture:
-
Culture HepG2 cells in DMEM in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 6-well plates at a density of 5 x 105 cells/well and allow them to adhere and grow for 24 hours.
-
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[8]
-
Dilute the stock solution in culture medium to the desired final concentration (e.g., 1 µM).
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Sample Collection:
-
At each time point, aspirate the medium and wash the cells twice with ice-cold PBS to remove any extracellular compound.
-
Harvest the cells by adding Trypsin-EDTA and incubating for 3-5 minutes.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge the cells at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in a known volume of PBS and count the cells.
-
Centrifuge the remaining cell suspension and discard the supernatant. The cell pellet can be stored at -80°C until analysis.
-
-
Analysis of Intracellular Concentration:
-
Lyse the cell pellets by adding a known volume of cell lysis buffer and vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for analysis.
-
Analyze the concentration of this compound in the supernatant using a validated HPLC-MS method.
-
Prepare a standard curve of the compound to quantify the amount in the cell lysates.
-
Calculate the intracellular concentration based on the cell number and the average cell volume.
-
Experimental Workflow for Evaluating a Glycogen Phosphorylase Inhibitor
The following diagram outlines a typical workflow for the preclinical evaluation of a glycogen phosphorylase inhibitor.
Conclusion
This compound is a valuable research tool for studying the role of glycogenolysis in metabolic diseases. While its inhibitory effects are well-characterized, further studies on its cellular uptake and pharmacokinetic properties are essential for its development as a potential therapeutic agent. The protocols and workflows provided here offer a framework for researchers to conduct these important investigations.
References
- 1. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]
- 2. The role of glycogen phosphorylase in glycogen biogenesis in skeletal muscle after exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycogen Phosphorylase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 4. Biochemistry - Glycogenolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | hlGPa inhibitor | TargetMol [targetmol.com]
- 8. NB-64-25289-1mg | this compound [648926-15-2] Neobiotech [neo-biotech.com]
- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Glycogen Phosphorylase-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glycogen (B147801) phosphorylase-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is Glycogen phosphorylase-IN-1?
This compound is a potent and selective inhibitor of human hepatic glycogen phosphorylase (hlGPa).[1] It is used in research to study the role of glycogenolysis in various physiological and pathological processes, including type 2 diabetes.[1][2]
Q2: What is the solubility of this compound in DMSO?
The reported solubility of this compound in DMSO varies across different suppliers. It is crucial to consult the certificate of analysis provided with your specific lot of the compound. Below is a summary of reported solubility data.
| Supplier/Source | Reported Solubility in DMSO | Molar Concentration (approx.) | Notes |
| TargetMol | 2 mg/mL | 4.85 mM | Sonication is recommended[1] |
| Sigma-Aldrich (Calbiochem®) | 25 mg/mL | 60.56 mM |
Q3: What are the physical and chemical properties of this compound?
| Property | Value | Reference |
| Molecular Weight | 412.78 g/mol | |
| CAS Number | 648926-15-2 | |
| Form | Solid | |
| Color | White | |
| Purity | ≥98% (HPLC) |
Q4: How should I store this compound solutions?
After reconstituting in DMSO, it is recommended to aliquot the solution and store it at -20°C. Stock solutions are reported to be stable for up to 6 months at -20°C.
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound.
Issue 1: Difficulty Dissolving the Compound in DMSO
Possible Cause:
-
The concentration you are trying to achieve exceeds the solubility limit of your specific batch of the compound.
-
Insufficient mixing or energy to break up the solid particles.
-
The quality of the DMSO may be poor (e.g., contains water).
Solution:
-
Verify the required concentration: Double-check your calculations to ensure you are not attempting to make a solution that is too concentrated.
-
Aid dissolution:
-
Vortexing: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minutes.[1] This can help break up smaller particles and increase the surface area for dissolution.
-
Warming: Gently warm the solution to 37°C for a short period. Be cautious, as prolonged heating can degrade the compound.
-
-
Use fresh, high-quality DMSO: Ensure you are using anhydrous, research-grade DMSO.
Issue 2: Precipitation of the Compound After Dilution in Aqueous Media
Possible Cause:
-
This compound, like many small molecule inhibitors, is poorly soluble in aqueous solutions. When the DMSO stock is diluted into cell culture media or buffer, the compound may crash out of solution.
Solution:
-
Lower the final concentration: The most straightforward solution is to decrease the final working concentration of the inhibitor in your assay.
-
Increase the percentage of DMSO in the final solution: While often limited by cellular tolerance, a slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) can sometimes maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a surfactant or carrier protein: In some instances, a small amount of a non-ionic surfactant (e.g., Tween-20, Pluronic F-68) or a carrier protein like bovine serum albumin (BSA) in the final assay buffer can help to maintain the solubility of hydrophobic compounds. The compatibility of these additives with your specific assay must be validated.
Issue 3: Inconsistent or Unexpected Experimental Results
Possible Cause:
-
Inaccurate concentration of the stock solution due to incomplete dissolution.
-
Degradation of the compound due to improper storage or handling.
-
Precipitation of the compound in the assay medium, leading to a lower effective concentration.
Solution:
-
Ensure complete dissolution: Before making dilutions, hold the stock solution vial up to a light source to visually inspect for any undissolved particulate matter. If any is present, repeat the dissolution steps (vortexing, sonication, gentle warming).
-
Follow proper storage recommendations: Aliquot stock solutions to minimize freeze-thaw cycles and store them at -20°C.
-
Prepare fresh dilutions: For each experiment, prepare fresh dilutions of the inhibitor from the frozen stock solution.
-
Centrifuge before use: Before adding the diluted inhibitor to your assay, centrifuge the tube at high speed for 1-2 minutes to pellet any precipitate. Carefully pipette the supernatant to add to your experiment. This ensures that you are not adding precipitated compound to your cells or enzyme reaction.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, research-grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Calculate the required mass:
-
Molecular Weight (MW) of this compound = 412.78 g/mol
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 412.78 g/mol = 0.0041278 g
-
Mass (mg) = 4.13 mg
-
-
-
Weigh the compound: Carefully weigh out approximately 4.13 mg of this compound and place it in a sterile microcentrifuge tube. Record the exact weight.
-
Add DMSO: Add the calculated volume of DMSO to the microcentrifuge tube. For example, if you weighed out exactly 4.13 mg, add 1 mL of DMSO.
-
Dissolve the compound:
-
Vortex the tube vigorously for 2 minutes.
-
If the compound is not fully dissolved, sonicate the tube for 10 minutes.[1]
-
If necessary, gently warm the solution to 37°C for 5-10 minutes, followed by vortexing.
-
-
Visual Inspection: Hold the tube up to a light source to ensure that no solid particles are visible. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Inhibition of Glycogen Phosphorylase by IN-1.
References
Technical Support Center: Glycogen Phosphorylase-IN-1
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Glycogen phosphorylase-IN-1 in solution. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the reliable use of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for dissolving this compound?
A1: this compound is soluble in organic solvents such as DMSO and DMF.[1] For example, it can be dissolved in DMSO at concentrations of 2 mg/mL to 25 mg/mL.[1][2] Sonication may be required to achieve complete dissolution.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of the inhibitor. For long-term storage, the powdered form should be kept at -20°C, where it is stable for up to three years.[1] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is stable for up to one year, or at -20°C for up to six months.[1][2] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: How stable is this compound in aqueous solutions or cell culture media?
Q4: Can I expect degradation of this compound during my experiments?
A4: Degradation is possible, particularly during prolonged incubations at physiological temperatures (e.g., 37°C). Potential signs of degradation include a loss of biological activity or the appearance of additional peaks during analytical analysis (e.g., by HPLC). If you suspect degradation, it is advisable to prepare fresh working solutions from a frozen stock and minimize the time the compound spends in aqueous solutions at room temperature or higher.
Quantitative Data Summary
The following table summarizes the available quantitative data for the solubility and storage of this compound.
| Parameter | Solvent/Condition | Value | Reference |
| Solubility | DMSO | 2 mg/mL (4.85 mM) | [1] |
| DMSO | 25 mg/mL | [2] | |
| DMF | 2 mg/mL (4.85 mM) | [1] | |
| Storage Stability (Powder) | -20°C | Up to 3 years | [1] |
| Storage Stability (in Solvent) | -80°C | Up to 1 year | [1] |
| -20°C | Up to 6 months | [2] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Experimental Media
This protocol provides a general method for determining the stability of this compound in a user-defined aqueous solution (e.g., cell culture medium or buffer) using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Experimental medium (e.g., cell culture medium with or without serum)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, HPLC grade
-
Water, HPLC grade
-
HPLC system with a C18 column and UV or MS detector
-
Microcentrifuge tubes
-
Incubator set to the desired experimental temperature (e.g., 37°C)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solutions: Dilute the stock solution into your experimental medium to the final working concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the working solution into separate microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, and 48 hours). Incubate the tubes at your desired experimental temperature.
-
Sample Collection: At each designated time point, remove one aliquot. The 0-hour sample should be processed immediately after preparation.
-
Protein Precipitation and Extraction: To each sample, add two volumes of cold acetonitrile containing an internal standard (if available) to precipitate any proteins and extract the inhibitor. Vortex thoroughly.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated material.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial. Analyze the samples using a suitable HPLC method. An example method is provided below.
-
Data Analysis: Determine the peak area of this compound at each time point. Calculate the percentage of the compound remaining by comparing the peak area at each time point to the peak area at time 0.
Example HPLC Method:
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Detection: UV (at a suitable wavelength) or Mass Spectrometry
Visualizations
Signaling Pathway
Caption: Glycogenolysis signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for assessing the stability of this compound in solution.
References
Technical Support Center: Optimizing Glycogen Phosphorylase-IN-1 Concentration in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Glycogen (B147801) Phosphorylase-IN-1 in experimental assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure successful and reproducible results.
Understanding Glycogen Phosphorylase-IN-1
This compound is a potent inhibitor of human liver glycogen phosphorylase (hlGPa). It plays a crucial role in studies aimed at understanding glycogen metabolism and developing therapeutic agents for conditions such as type 2 diabetes.[1] Accurate determination of its optimal concentration is critical for generating reliable and meaningful data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound acts as an inhibitor of glycogen phosphorylase, the rate-limiting enzyme in glycogenolysis.[2] This enzyme catalyzes the breakdown of glycogen into glucose-1-phosphate.[2][3] By inhibiting this enzyme, this compound effectively blocks the degradation of glycogen.
Q2: What are the typical IC50 values for this compound?
A2: this compound has an IC50 of 53 nM for human liver glycogen phosphorylase (hlGPa) and 380 nM for hepatocyte glycogen-derived glucose production.[1]
Q3: What is the recommended starting concentration range for this compound in an in vitro assay?
A3: Based on its IC50 value, a good starting point for in vitro assays would be to test a concentration range that brackets the 53 nM value. A logarithmic dilution series, for example, from 1 nM to 1 µM, is recommended to determine the optimal inhibitory concentration for your specific experimental conditions.
Q4: How should I dissolve and store this compound?
A4: For dissolving this compound, it is best to consult the manufacturer's datasheet. Typically, inhibitors of this nature are dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[4] It is crucial to store the stock solution at -20°C or lower to maintain its stability. When preparing working solutions, dilute the stock in the appropriate assay buffer.
Q5: Can this compound be used in cell-based assays?
A5: Yes, this compound has been shown to be effective in hepatocytes, inhibiting glycogen-derived glucose production with an IC50 of 380 nM.[1] When designing cell-based assays, it is important to optimize the concentration and incubation time to allow for cell permeability and target engagement.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition observed | Inhibitor concentration is too low. | Perform a dose-response curve with a wider concentration range of this compound. |
| Inactive inhibitor. | Ensure proper storage and handling of the inhibitor. Prepare fresh stock solutions. | |
| Incorrect assay conditions. | Verify the pH, temperature, and substrate concentrations of your assay. An optimized protocol is crucial for reliable results.[4][5] | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of all reagents. Running replicates in duplicate or triplicate is recommended. |
| Inconsistent incubation times. | Use a multichannel pipette or a consistent method to start and stop reactions simultaneously. | |
| Cell-based assay variability. | Ensure consistent cell seeding density and health. Variations in cell number can significantly impact results. | |
| Unexpected increase in enzyme activity | Off-target effects of the inhibitor at high concentrations. | Test a lower concentration range of this compound. |
| Assay interference. | Run a control with the inhibitor and without the enzyme to check for any direct interaction with the detection reagents. |
Quantitative Data Summary
The following table summarizes key quantitative data for optimizing a glycogen phosphorylase assay, including the use of inhibitors.
| Parameter | Optimal Concentration/Condition | Reference |
| Glycogen Phosphorylase a (GPa) Concentration | 0.38 U/mL | [4][5] |
| Glucose 1-Phosphate Concentration | 0.25 mM | [4][5] |
| Glycogen Concentration | 0.25 mg/mL | [4][5] |
| Assay Temperature | 37 °C | [4][5] |
| This compound IC50 (hlGPa) | 53 nM | [1] |
| This compound IC50 (hepatocyte) | 380 nM | [1] |
Experimental Protocols
Optimized In Vitro Glycogen Phosphorylase Activity Assay
This protocol is adapted from a validated method for measuring glycogen phosphorylase activity and is suitable for testing inhibitors like this compound.[4][5]
Materials:
-
Glycogen Phosphorylase a (GPa) from rabbit muscle
-
This compound
-
HEPES buffer (50 mM, pH 7.2)
-
Potassium chloride (KCl)
-
Magnesium chloride (MgCl2)
-
Glucose 1-phosphate
-
Glycogen
-
DMSO
-
96-well microplate
-
Phosphate (B84403) detection reagent (e.g., BIOMOL® Green)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 50 mM HEPES buffer (pH 7.2) containing 100 mM KCl and 2.5 mM MgCl2.
-
Prepare stock solutions of this compound in DMSO.
-
Prepare working solutions of the inhibitor by diluting the stock in the HEPES buffer.
-
Prepare a solution of GPa at 0.38 U/mL in the HEPES buffer.
-
Prepare a substrate solution containing 0.25 mM glucose 1-phosphate and 0.25 mg/mL glycogen in the HEPES buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 10 µL of your this compound working solutions (or DMSO for control) to the appropriate wells.
-
Add 50 µL of the GPa solution to each well.
-
Incubate the plate for 15 minutes at 37°C.
-
Initiate the reaction by adding 45 µL of the substrate solution to each well.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction and measure the released inorganic phosphate using a phosphate detection reagent according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
Visualizations
Signaling Pathway of Glycogenolysis Regulation
Caption: Hormonal regulation of glycogenolysis and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Assay
Caption: Step-by-step workflow for a Glycogen Phosphorylase inhibitor assay.
Logical Relationship of Assay Optimization
Caption: Interdependencies in optimizing a Glycogen Phosphorylase inhibitor assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]
- 3. homework.study.com [homework.study.com]
- 4. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Glycogen Phosphorylase-IN-1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glycogen (B147801) phosphorylase-IN-1.
General Information
Glycogen phosphorylase (GP) is a critical enzyme in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate.[1][2][3] This reaction is a phosphorolysis, not a hydrolysis, meaning it uses inorganic phosphate (B84403) instead of water to cleave the glycosidic bonds.[2][4] GP is a key regulator of glucose homeostasis and exists in two main forms: the highly active phosphorylated form, glycogen phosphorylase a (GPa), and the less active dephosphorylated form, glycogen phosphorylase b (GPb).[5] The activity of GP is also allosterically regulated by molecules such as ATP, AMP, and glucose.[3]
Glycogen phosphorylase-IN-1 is a potent and selective inhibitor of the human liver isoform of glycogen phosphorylase a (hlGPa).[6][7] It is used in research to study the role of glycogenolysis in various physiological and pathological processes, including type 2 diabetes.[6][7]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and general assay conditions for Glycogen Phosphorylase.
| Parameter | Value | Source |
| This compound IC50 (hlGPa) | 53 nM | [6] |
| This compound IC50 (hepatocyte glycogen-derived glucose production) | 380 nM | [6] |
| This compound Solubility | 2 mg/mL in DMSO and DMF (sonication recommended) | [7] |
| Storage of this compound (Powder) | -20°C for up to 3 years | [7] |
| Storage of this compound (In solvent) | -80°C for up to 1 year | [7] |
| Optimal GP Enzyme Concentration for Assay | 0.38 U/mL | [8][9] |
| Optimal Glucose 1-Phosphate Concentration for Assay | 0.25 mM | [8][9] |
| Optimal Glycogen Concentration for Assay | 0.25 mg/mL | [8][9] |
| Optimal Assay Temperature | 37°C | [8][9] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the glycogenolysis pathway and a typical experimental workflow for studying the effects of this compound.
Caption: Glycogenolysis pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for an in vitro enzyme inhibition assay.
Frequently Asked Questions (FAQs)
1. How should I dissolve and store this compound?
-
Answer: this compound is soluble in DMSO and DMF at a concentration of 2 mg/mL.[7] It is recommended to use sonication to aid dissolution.[7] For long-term storage, the solid powder should be kept at -20°C for up to three years.[7] Once dissolved in a solvent, it should be stored at -80°C for up to one year.[7] Avoid repeated freeze-thaw cycles.
2. What is the recommended starting concentration for my experiments?
-
Answer: The IC50 of this compound for human liver glycogen phosphorylase a (hlGPa) is 53 nM.[6] A good starting point for in vitro enzyme assays would be to test a range of concentrations around this value (e.g., from 1 nM to 1 µM). For cell-based assays, the IC50 for inhibiting glycogen-derived glucose production in hepatocytes is 380 nM, so a higher concentration range may be necessary.[6]
3. What are the appropriate controls for my experiment?
-
Answer: It is crucial to include several controls in your assay:
-
No-enzyme control: This will account for any background signal from the substrate or other assay components.
-
Vehicle control: This should contain the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor to account for any effects of the solvent on enzyme activity.
-
Positive control inhibitor (optional but recommended): Using a known inhibitor of Glycogen Phosphorylase, such as caffeine, can help validate your assay system.[9]
-
4. Can I use this inhibitor for in vivo studies?
-
Answer: Yes, this compound has been shown to be effective in vivo. In a study with Wistar rats, a single intravenous dose of 5 mg/kg was shown to reduce blood glucose levels in a glucagon-stimulated hyperglycemia model.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibition observed | Inhibitor degradation: Improper storage or multiple freeze-thaw cycles. | Prepare fresh dilutions of the inhibitor from a new stock. Ensure proper storage conditions are met (-80°C for solutions).[7] |
| Incorrect enzyme form: The inhibitor is potent against the 'a' form of the enzyme. Ensure you are using the active, phosphorylated form of glycogen phosphorylase. | Verify the activity and form of your enzyme preparation. | |
| Assay conditions are not optimal: Incorrect pH, temperature, or substrate concentrations can affect inhibitor binding and enzyme activity. | Optimize your assay conditions. A validated protocol suggests 0.38 U/mL of GPa, 0.25 mM glucose 1-phosphate, 0.25 mg/mL glycogen, and a temperature of 37°C.[8][9] | |
| Inconsistent results between replicates | Pipetting errors: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate, or inhibitor. | Use calibrated pipettes and prepare a master mix for each condition to minimize pipetting variations. |
| Incomplete mixing: Reagents not being uniformly mixed in the assay wells. | Gently mix the contents of the wells after adding each component, for example, by pipetting up and down or using a plate shaker. | |
| Temperature fluctuations: Inconsistent temperature across the assay plate or between experiments. | Ensure the plate is uniformly equilibrated to the assay temperature (e.g., 37°C) before starting the reaction. | |
| High background signal | Substrate instability: The substrate may be breaking down spontaneously, leading to a signal in the absence of the enzyme. | Run a "no-enzyme" control to measure the rate of non-enzymatic substrate degradation. If high, consider using a fresh batch of substrate. |
| Contaminated reagents: Reagents may be contaminated with a substance that produces a signal at the detection wavelength. | Use fresh, high-quality reagents. | |
| Inhibition decreases at higher inhibitor concentrations | Inhibitor solubility issues: At higher concentrations, the inhibitor may be precipitating out of solution. | Visually inspect the wells with the highest inhibitor concentrations for any signs of precipitation. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is at a level that does not affect enzyme activity. |
| Off-target effects: At very high concentrations, the inhibitor may have off-target effects that interfere with the assay's detection system. | Test a wider range of inhibitor concentrations to confirm the dose-response curve. If the effect persists, consider alternative assay formats. |
Experimental Protocols
In Vitro Glycogen Phosphorylase Activity Assay (Colorimetric)
This protocol is based on the principle of measuring the amount of inorganic phosphate released from glucose-1-phosphate during the glycogen synthesis reaction catalyzed by Glycogen Phosphorylase.[8]
Materials:
-
Glycogen Phosphorylase a (GPa)
-
This compound
-
Glycogen
-
Glucose-1-phosphate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM KCl and 2.5 mM MgCl2)[8]
-
DMSO (for dissolving the inhibitor)
-
Microplate reader capable of measuring absorbance at a specified wavelength for phosphate detection (e.g., using a malachite green-based reagent).
-
96-well microplate
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in the assay buffer. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Prepare working solutions of GPa (e.g., to a final concentration of 0.38 U/mL), glycogen (e.g., to a final concentration of 0.25 mg/mL), and glucose-1-phosphate (e.g., to a final concentration of 0.25 mM) in the assay buffer.[8][9]
-
-
Assay Setup:
-
Add the assay buffer to the wells of a 96-well plate.
-
Add the inhibitor dilutions or vehicle control to the appropriate wells.
-
Add the GPa solution to all wells except the "no-enzyme" control wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding the glucose-1-phosphate and glycogen solution to all wells.
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength for your phosphate detection method in kinetic mode at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
References
- 1. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CHEM 440 - Glycogen phosphorylase [guweb2.gonzaga.edu]
- 4. Glycogen Phosphorylase - Proteopedia, life in 3D [proteopedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NB-64-25289-1mg | this compound [648926-15-2] Neobiotech [neo-biotech.com]
- 7. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay [mdpi.com]
"Glycogen phosphorylase-IN-1 interference with assay reagents"
Welcome to the technical support center for assays involving Glycogen (B147801) Phosphorylase (GP) and its inhibitors, such as Glycogen Phosphorylase-IN-1. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the most common glycogen phosphorylase assay?
A1: The most frequently used method is a colorimetric assay that measures glycogen synthesis.[1] In this reaction, Glycogen Phosphorylase catalyzes the transfer of a glucose unit from glucose-1-phosphate (G1P) to glycogen, releasing inorganic phosphate (B84403) (Pi).[1] The amount of Pi released is then quantified using a colorimetric reagent, and the absorbance, typically measured around 450 nm, is directly proportional to the enzyme's activity.[2]
Q2: My inhibitor, this compound, shows high activity in the primary screen, but this is not reproducible in secondary assays. What could be the cause?
A2: This is a common issue in high-throughput screening (HTS) and can be attributed to "false positives" or assay interference.[3] Several factors could be at play:
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to apparent activity.[3]
-
Interference with Detection: The inhibitor itself might be colored or fluorescent, interfering with the colorimetric or fluorometric readout of the assay.[3]
-
Reactivity: The compound may react directly with assay components, such as the detection reagents, leading to a false signal.
It is crucial to perform counter-screens and orthogonal assays to validate initial hits.[3]
Q3: I am observing lower than expected IC50 values for my inhibitor. What could be affecting the results?
A3: Several factors can influence the apparent potency of an inhibitor.
-
Assay Conditions: The concentrations of substrates like glucose-1-phosphate and glycogen can affect inhibitor binding and activity.[4][5]
-
Presence of Allosteric Effectors: Glycogen phosphorylase activity is regulated by allosteric effectors like AMP and glucose.[6] The presence or absence of these molecules in your assay buffer can significantly impact the enzyme's conformation and inhibitor potency. For example, the IC50 value of the known inhibitor CP-91149 decreases as the concentration of glucose increases.[4][5]
-
Enzyme Concentration: The concentration of the enzyme itself can influence the measured IC50 value.
Q4: Can this compound interfere with the coupled enzymes used in some assay formats?
A4: Yes. Some glycogen phosphorylase assays measure the breakdown of glycogen (phosphorolysis) and use a series of coupled enzymes, such as phosphoglucomutase and glucose-6-phosphate dehydrogenase, to produce a detectable signal like NADPH.[1] Your inhibitor could potentially inhibit one of these coupling enzymes, leading to a false positive result where it appears to inhibit glycogen phosphorylase. It is essential to test the inhibitor against the coupling enzymes in separate assays to rule out this possibility.
Troubleshooting Guides
Issue 1: High Background Signal in "No Enzyme" Control Wells
| Possible Cause | Troubleshooting Step |
| Contamination of Reagents | Use fresh, high-purity water and reagents. Ensure buffers are prepared correctly and filtered. |
| Inhibitor Interference | Run a control plate with the inhibitor and all assay reagents except the enzyme. If a signal is present, the inhibitor is interfering with the detection system. |
| Phosphate Contamination | If using a phosphate-based detection system, ensure that buffers and inhibitor stock solutions are free of contaminating inorganic phosphate. |
Issue 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Compound Instability/Precipitation | Visually inspect wells for any precipitation. Check the solubility of this compound in the final assay buffer. |
| Compound Aggregation | Add a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to prevent aggregation-based inhibition.[3] |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for inhibitor dilutions and enzyme additions. Use calibrated pipettes. |
| Plate Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. |
Issue 3: Complete Loss of Signal in All Wells (Including Positive Controls)
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | Verify the activity of your glycogen phosphorylase stock with a known activator or by running a standard activity curve. Ensure proper storage conditions (-20°C or -80°C in appropriate buffer). |
| Incorrect Buffer Composition | Check the pH and composition of the assay buffer. GP activity is sensitive to pH and ionic strength. |
| Degraded Reagents | Prepare fresh substrate and detection solutions. G1P and other reagents can degrade over time. |
Experimental Protocols
Standard Colorimetric Glycogen Phosphorylase Activity Assay (Synthesis Direction)
This protocol is adapted from methodologies described for in vitro screening of GP inhibitors.[1][4][7]
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.2.
-
Enzyme Solution: Rabbit muscle Glycogen Phosphorylase a (GPa) diluted to 0.76 U/mL in Assay Buffer.
-
Substrate Solution: Glucose-1-phosphate (G1P) at 0.50 mM and glycogen at 0.50 mg/mL in Assay Buffer.
-
Inhibitor Stock: this compound dissolved in DMSO to create a stock solution (e.g., 10 mM), followed by serial dilutions.
-
Detection Reagent: A solution to detect inorganic phosphate (e.g., a malachite green-based reagent).
2. Assay Procedure (96-well plate format):
-
Add 10 µL of the inhibitor dilution (or DMSO for control wells) to each well.
-
Add 50 µL of the Enzyme Solution to each well.
-
Incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.[1]
-
Initiate the enzymatic reaction by adding 40 µL of the Substrate Solution to each well.
-
Incubate the plate for 30 minutes at 37°C.
-
Stop the reaction by adding 100 µL of the Detection Reagent.
-
Allow color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
3. Data Analysis:
-
Subtract the absorbance of the "no enzyme" blank from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Visualizations
Signaling & Regulatory Pathway
Caption: Regulation of Glycogen Phosphorylase activity.
Experimental Workflow: Inhibitor Screening
Caption: Workflow for screening Glycogen Phosphorylase inhibitors.
Troubleshooting Logic for False Positives
Caption: Logic diagram for troubleshooting false positives.
References
- 1. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CHEM 440 - Glycogen phosphorylase [guweb2.gonzaga.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Interpreting Unexpected Results with Glycogen Phosphorylase-IN-1
Welcome to the technical support center for Glycogen (B147801) Phosphorylase-IN-1 (GP-IN-1). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during their experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Glycogen Phosphorylase-IN-1?
This compound is an inhibitor of glycogen phosphorylase (GP), the enzyme that catalyzes the rate-limiting step in glycogenolysis—the breakdown of glycogen into glucose-1-phosphate.[1] By inhibiting GP, GP-IN-1 prevents the mobilization of stored glycogen, which can be a therapeutic strategy for conditions like type 2 diabetes where hepatic glucose output is elevated.[2]
Q2: What are the known IC₅₀ values for this compound?
The inhibitory potency of this compound has been determined against different targets.
| Target | IC₅₀ (nM) |
| Human Liver Glycogen Phosphorylase a (hlGPa) | 53 |
| Hepatocyte Glycogen-Derived Glucose Production | 380 |
Q3: What are the recommended solvent and storage conditions for this compound?
Proper handling and storage are crucial for maintaining the stability and activity of the inhibitor.
| Parameter | Recommendation |
| Solubility | Soluble in DMSO and DMF. |
| Storage | Store as a solid at -20°C for long-term stability. |
| Stock Solutions | Prepare fresh dilutions from a stable stock solution for each experiment to avoid degradation from repeated freeze-thaw cycles.[3] |
Troubleshooting Guide
Unexpected Result 1: No or Reduced Inhibition of Glycogen Phosphorylase Activity
Q: I am not observing the expected inhibitory effect of GP-IN-1 in my in vitro/cellular assay. What could be the reason?
A: Several factors could contribute to a lack of inhibitory activity. A systematic troubleshooting approach is recommended.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for no or reduced inhibition.
Detailed Checklist:
-
Compound Integrity:
-
Storage: Confirm that the compound has been stored correctly at -20°C and protected from light.
-
Solubility: Visually inspect the stock solution for any precipitation. If observed, gently warm and vortex to redissolve. Poor solubility is a common issue with small molecule inhibitors.[3]
-
Fresh Dilutions: Always prepare fresh dilutions from your stock for each experiment.[3]
-
-
Assay Conditions (In Vitro):
-
Enzyme and Substrate Concentrations: Ensure that the concentrations of glycogen phosphorylase and its substrates (glycogen and phosphate) are optimal for the assay.
-
pH and Temperature: Verify that the assay buffer pH and incubation temperature are within the optimal range for enzyme activity.
-
Interfering Substances: Check for any substances in your assay buffer that could interfere with the inhibitor or the enzyme.
-
-
Target Engagement (Cell-Based Assays):
-
Cell-Specific Factors:
-
Cell Permeability: If you are using a cell-based assay, consider the possibility that GP-IN-1 may have poor permeability into your specific cell type.
-
Efflux Pumps: Some cell lines express high levels of efflux pumps that can actively remove small molecules, reducing their intracellular concentration.
-
Unexpected Result 2: Off-Target Effects or Cellular Toxicity
Q: I'm observing unexpected changes in cell phenotype or toxicity at concentrations where I expect specific inhibition of glycogen phosphorylase. What should I do?
A: Unexplained cellular effects or toxicity could be due to off-target activities of the inhibitor.
Investigating Off-Target Effects:
Caption: Workflow for investigating off-target effects.
Key Steps:
-
Validate On-Target Effect:
-
Orthogonal Inhibitor: Use a structurally different glycogen phosphorylase inhibitor. If the same phenotype is observed, it is more likely to be an on-target effect.
-
Genetic Approach: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate glycogen phosphorylase expression. The resulting phenotype should mimic the effect of GP-IN-1 if the inhibitor is specific.
-
-
Investigate Off-Target Pathways:
-
Kinase Panel Screening: Since many inhibitors can have off-target effects on kinases, screening GP-IN-1 against a panel of kinases can identify unintended targets.
-
Metabolic Pathway Analysis: Inhibition of glycogenolysis can impact other metabolic pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway.[2][7][8] Measure key metabolites or enzyme activities in these pathways to assess any unexpected alterations.
-
-
Characterize Toxicity:
-
Dose-Response: Perform a dose-response experiment to determine the concentration at which GP-IN-1 induces cytotoxicity.
-
Mechanism of Cell Death: Use assays to determine if cell death is occurring via apoptosis or necrosis.
-
Unexpected Result 3: Inconsistent In Vivo Efficacy
Q: The in vivo efficacy of GP-IN-1 is variable between animals. What could be the cause?
A: In vivo studies introduce additional complexities. Inconsistent results can arise from issues with formulation, administration, or animal-to-animal variability.
Troubleshooting In Vivo Studies:
Caption: Troubleshooting guide for in vivo experiments.
Recommendations:
-
Formulation and Administration:
-
Vehicle Optimization: Ensure GP-IN-1 is fully dissolved and stable in the chosen vehicle. Poor solubility can lead to inconsistent dosing.[9]
-
Consistent Administration: Standardize the route and technique of administration for all animals.
-
Vehicle Control: Always include a group of animals that receives only the vehicle to control for any effects of the formulation itself.[9]
-
-
Pharmacokinetics (PK):
-
Plasma Concentration: Measure the concentration of GP-IN-1 in the plasma at different time points after administration to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
-
Pharmacodynamics (PD):
-
Target Engagement in Tissue: Measure glycogen content in the target tissue (e.g., liver) to confirm that GP-IN-1 is reaching its target and exerting its biological effect.
-
Biomarkers: Assess downstream biomarkers of glycogen phosphorylase activity, such as blood glucose levels, especially in response to a glucagon (B607659) challenge.
-
Experimental Protocols
Protocol 1: In Vitro Glycogen Phosphorylase Activity Assay
This protocol is adapted from commercially available colorimetric assay kits.[10][11]
-
Prepare Reagents:
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM KCl, 2.5 mM EDTA, 5 mM MgCl₂, pH 7.2)
-
Glycogen Solution (10 mg/mL in assay buffer)
-
Glucose-1-Phosphate (G1P) Standard (for standard curve)
-
Enzyme Mix (containing phosphoglucomutase and glucose-6-phosphate dehydrogenase)
-
Developer (containing a substrate for the dehydrogenase that produces a colored product)
-
GP-IN-1 dilutions in assay buffer (with a final DMSO concentration below 0.5%)
-
-
Assay Procedure:
-
Add 50 µL of assay buffer (blank), G1P standards, and samples (cell or tissue lysates) to a 96-well plate.
-
Add GP-IN-1 or vehicle control to the appropriate wells.
-
Add 10 µL of glycogen solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Prepare a reaction mix containing the enzyme mix and developer.
-
Start the reaction by adding 40 µL of the reaction mix to each well.
-
Measure the absorbance at 450 nm in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Generate a standard curve using the G1P standards.
-
Calculate the rate of the reaction (change in absorbance over time) for each sample.
-
Determine the % inhibition of GP-IN-1 compared to the vehicle control.
-
Protocol 2: Measurement of Cellular Glycogen Content
This protocol is based on methods for quantifying glycogen in cultured cells.[12][13][14][15][16][17][18]
-
Cell Culture and Treatment:
-
Plate cells in a multi-well plate and allow them to adhere.
-
Treat cells with various concentrations of GP-IN-1 or vehicle control for the desired duration.
-
-
Cell Lysis and Glycogen Hydrolysis:
-
Wash the cells with PBS to remove any glucose from the culture medium.
-
Lyse the cells in a suitable buffer (e.g., 0.3N HCl).
-
Neutralize the lysate with a Tris-based buffer.
-
To half of the lysate, add amyloglucosidase to hydrolyze glycogen to glucose. The other half will be used to measure free intracellular glucose.
-
Incubate at 37°C for 30-60 minutes.
-
-
Glucose Measurement:
-
Use a commercial glucose oxidase-based assay kit to measure the glucose concentration in both the hydrolyzed and non-hydrolyzed samples.
-
The assay typically involves a reaction that produces a colored or fluorescent product.
-
-
Data Analysis:
-
Subtract the free glucose concentration (from the non-hydrolyzed sample) from the total glucose concentration (from the hydrolyzed sample) to determine the amount of glucose derived from glycogen.
-
Normalize the glycogen content to the total protein concentration of the cell lysate.
-
Signaling Pathway
Glycogenolysis and its Inhibition by this compound
Caption: Inhibition of Glycogenolysis by GP-IN-1.
References
- 1. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 6. annualreviews.org [annualreviews.org]
- 7. Glycolysis - Wikipedia [en.wikipedia.org]
- 8. Biochemistry, Glycolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. mybiosource.com [mybiosource.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. promega.com [promega.com]
- 14. youtube.com [youtube.com]
- 15. Biochemical Titration of Glycogen In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
"long-term storage conditions for Glycogen phosphorylase-IN-1"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of Glycogen (B147801) phosphorylase-IN-1.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for Glycogen phosphorylase-IN-1?
A1: Proper storage is crucial to maintain the stability and activity of this compound. The recommended conditions are summarized in the table below.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions in DMSO or DMF at a concentration of 2 mg/mL (4.85 mM).[1] Sonication may be required to fully dissolve the compound.[1] For cell-based assays, the stock solution should be further diluted in the appropriate cell culture medium to the desired final concentration.
Q3: What is the known stability of this compound stock solutions?
A3: When stored in a solvent at -80°C, this compound is stable for up to one year.[1]
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of human liver glycogen phosphorylase (hlGPa).[1][2] By inhibiting this enzyme, it blocks the breakdown of glycogen into glucose-1-phosphate, thereby reducing glucose production from glycogen stores.[1][2] This makes it a subject of interest for research into type 2 diabetes.[2]
Q5: In which research areas is this compound commonly used?
A5: this compound is primarily used in studies related to type 2 diabetes due to its ability to lower blood glucose levels by inhibiting hepatic glycogenolysis.[2] It has been shown to be effective in reducing glucagon-stimulated hyperglycemia in animal models.[2]
Storage and Stability Data
| Form | Storage Temperature | Duration | Recommended Solvents |
| Powder | -20°C | 3 years[1] | N/A |
| In Solvent | -80°C | 1 year[1] | DMSO, DMF[1] |
Troubleshooting Guide
This guide addresses common issues that may be encountered when using this compound in experimental settings.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or unexpected results in cell-based assays | Compound Precipitation: The inhibitor may have limited solubility in the final culture medium, especially at higher concentrations. | - Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to the cells (typically <0.5%).- Visually inspect the medium for any signs of precipitation after adding the inhibitor.- Prepare fresh dilutions from the stock solution for each experiment. |
| Cell Line Variability: Different cell lines may have varying levels of glycogen phosphorylase expression and sensitivity to the inhibitor. | - Confirm the expression of glycogen phosphorylase in your cell line of choice.- Perform a dose-response curve to determine the optimal concentration for your specific cell line. | |
| Off-Target Effects: At higher concentrations, small molecule inhibitors can sometimes interact with other proteins, leading to unexpected phenotypes. | - Use the lowest effective concentration of the inhibitor as determined by your dose-response experiments.- Consider using a structurally unrelated glycogen phosphorylase inhibitor as a control to confirm that the observed effects are target-specific. | |
| Reduced or no activity of the inhibitor in vivo | Poor Bioavailability: The compound may have low oral bioavailability or be rapidly metabolized. | - For initial in vivo studies, consider intravenous (i.v.) administration to ensure systemic exposure.[2]- If oral administration is necessary, formulation studies may be required to improve absorption. |
| Incorrect Dosage: The administered dose may be too low to achieve a therapeutic concentration at the target tissue. | - Refer to published in vivo studies for effective dose ranges. A dose of 5 mg/kg (i.v.) has been shown to be effective in rats.[2]- Perform a dose-escalation study to determine the optimal dose for your animal model. | |
| Difficulty in dissolving the compound | Inherent Solubility: The compound may have low aqueous solubility. | - As recommended, use DMSO or DMF to prepare the initial stock solution.[1]- Sonication can aid in the dissolution of the compound.[1] |
Experimental Protocols
In Vitro Glycogen Phosphorylase Activity Assay
This protocol is a representative method for measuring the inhibitory activity of this compound on purified glycogen phosphorylase.
Materials:
-
Glycogen phosphorylase enzyme
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM KCl and 2.5 mM MgCl₂)
-
Substrate solution (Glucose-1-phosphate)
-
Glycogen solution
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Prepare the substrate solution and glycogen solution in the assay buffer.
-
-
Enzyme and Inhibitor Incubation:
-
Add a defined amount of glycogen phosphorylase to each well of the 96-well plate.
-
Add the different concentrations of this compound to the respective wells.
-
Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Incubate at the desired temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
-
Initiate Reaction:
-
Add the substrate solution (glucose-1-phosphate and glycogen) to all wells to start the reaction.
-
-
Reaction Incubation:
-
Incubate the plate at the reaction temperature for a defined period (e.g., 30 minutes).
-
-
Stop Reaction and Detect Phosphate:
-
Stop the reaction by adding the phosphate detection reagent.
-
Allow color to develop according to the reagent manufacturer's instructions.
-
-
Measure Absorbance:
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-enzyme control) from all readings.
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
-
In Vivo Study in a Glucagon-Challenge Mouse Model
This protocol outlines a general procedure to evaluate the efficacy of this compound in an in vivo model of hyperglycemia.
Materials:
-
This compound
-
Vehicle (e.g., saline, or a solution compatible with the chosen route of administration)
-
Experimental animals (e.g., Wistar rats or a relevant mouse model of diabetes)
-
Blood glucose monitoring system
Procedure:
-
Animal Acclimation:
-
Acclimate the animals to the housing conditions for at least one week before the experiment.
-
-
Fasting:
-
Fast the animals overnight but allow free access to water.
-
-
Baseline Blood Glucose Measurement:
-
Measure the baseline blood glucose levels from the tail vein.
-
-
Inhibitor Administration:
-
Administer this compound at the desired dose (e.g., 5 mg/kg) via the chosen route (e.g., intravenous injection).[2]
-
Administer the vehicle to the control group.
-
-
Glucagon Challenge:
-
After a specified time post-inhibitor administration (e.g., 30 minutes), administer glucagon to induce hyperglycemia.
-
-
Blood Glucose Monitoring:
-
Measure blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucagon challenge.
-
-
Data Analysis:
-
Plot the blood glucose levels over time for both the treated and control groups.
-
Calculate the area under the curve (AUC) for the glucose excursion.
-
Statistically compare the results between the treated and control groups to determine the efficacy of the inhibitor in reducing glucagon-induced hyperglycemia.
-
Visualizations
Signaling Pathway of Glycogenolysis Inhibition
Caption: Inhibition of the glycogenolysis signaling pathway by this compound.
Experimental Workflow for In Vitro Inhibition Assay
Caption: A typical experimental workflow for an in vitro glycogen phosphorylase inhibition assay.
References
Validation & Comparative
Validating the Activity of Glycogen Phosphorylase-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Glycogen (B147801) Phosphorylase-IN-1 (GP-IN-1) with other known inhibitors of Glycogen Phosphorylase (GP), a key enzyme in glycogenolysis.[1][2] The information presented herein is intended to assist researchers in validating the activity of GP-IN-1 and selecting the most appropriate tools for their studies.
Introduction to Glycogen Phosphorylase
Glycogen phosphorylase (EC 2.4.1.1) is a critical enzyme that catalyzes the rate-limiting step in glycogenolysis, the breakdown of glycogen into glucose-1-phosphate.[1][2] This process is essential for maintaining glucose homeostasis. GP exists in two interconvertible forms: the generally inactive, dephosphorylated GPb and the active, phosphorylated GPa.[2] Its activity is regulated by a complex signaling cascade initiated by hormones such as glucagon (B607659) and epinephrine, involving second messengers like cyclic AMP (cAMP) and protein kinases.[2][3][4]
Comparison of Glycogen Phosphorylase Inhibitors
This section provides a comparative overview of the inhibitory potency of Glycogen Phosphorylase-IN-1 and other well-characterized GP inhibitors. The data presented is compiled from various sources, and direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Target | IC50 | Assay Conditions | Reference |
| This compound | Human Liver GP (hlGPa) | 53 nM | AMP-competitive | |
| Hepatocyte Glycogenolysis | 380 nM | Glucagon-induced | ||
| CP-91149 | Human Liver GPa (HLGPa) | 0.13 µM | In the presence of 7.5 mM glucose | [5][6] |
| Human Muscle GPa | 0.2 µM | In the presence of glucose | [7][8] | |
| Human Muscle GPb | 0.3 µM | In the presence of glucose | [7][8] | |
| Brain GP | 0.5 µM | In A549 cells | [7] | |
| Primary Human Hepatocytes | 2.1 µM | Glucagon-stimulated glycogenolysis | [5][7] | |
| Ingliforib (CP-368,296) | Liver GP | 52 nM | - | [9] |
| Muscle GP | 352 nM | - | [9] | |
| Brain GP | 150 nM | - | [9] | |
| BAY R3401 | Glycogenolysis in HL-7702 cells | 27.06 µM | - | [10][11][12] |
| Glycogenolysis in HepG2 cells | 52.83 µM | - | [10][11][12] |
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the experimental validation of GP inhibitors, the following diagrams illustrate the glycogen phosphorylase signaling pathway and a typical experimental workflow for assessing inhibitor activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of this compound activity.
Colorimetric Glycogen Phosphorylase Activity Assay
This protocol is adapted from commercially available kits and is suitable for measuring GP activity in a 96-well plate format.
Materials:
-
Glycogen Phosphorylase enzyme (e.g., human liver GPa)
-
This compound and other test inhibitors
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2)
-
Substrate Solution (containing glycogen and inorganic phosphate)
-
Detection Reagent (e.g., a malachite green-based reagent for phosphate (B84403) detection)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at ~620-650 nm
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound and other inhibitors in the assay buffer.
-
Enzyme Preparation: Dilute the Glycogen Phosphorylase enzyme to the desired concentration in the assay buffer.
-
Assay Reaction:
-
Add a defined volume of the diluted enzyme to each well of the 96-well plate.
-
Add the serially diluted inhibitors to the respective wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the same controlled temperature for a defined period (e.g., 30 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding the detection reagent. This reagent will react with the inorganic phosphate produced, generating a colored product.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Glycogenolysis Assay
This assay measures the ability of an inhibitor to block glycogenolysis in cultured cells.
Materials:
-
Hepatocytes or other relevant cell line
-
Cell culture medium
-
This compound and other test inhibitors
-
Glucagon or other stimulant of glycogenolysis
-
Lysis buffer
-
Glycogen quantification kit
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and allow them to attach and grow.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or other inhibitors for a predetermined time.
-
Stimulation of Glycogenolysis: Add glucagon or another stimulus to the cell culture medium to induce glycogen breakdown.
-
Cell Lysis: After the stimulation period, wash the cells and lyse them using a suitable lysis buffer.
-
Glycogen Quantification: Measure the amount of glycogen remaining in the cell lysates using a commercial glycogen quantification kit.
-
Data Analysis: Determine the effect of the inhibitors on glycogen levels compared to the stimulated control. Calculate the IC50 for the inhibition of glycogenolysis.
Conclusion
Validating the activity of a novel inhibitor like this compound requires a systematic approach involving both biochemical and cell-based assays. This guide provides a framework for such validation by comparing its potency with established inhibitors and offering detailed experimental protocols. The provided signaling pathway and workflow diagrams serve as visual aids to better understand the mechanism of action and the experimental design. Researchers are encouraged to adapt these protocols to their specific experimental needs and to carefully consider the assay conditions when comparing the potency of different inhibitors.
References
- 1. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]
- 2. Glycogen Phosphorylase - Proteopedia, life in 3D [proteopedia.org]
- 3. Quantification of the glycogen cascade system: the ultrasensitive responses of liver glycogen synthase and muscle phosphorylase are due to distinctive regulatory designs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Glycogen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Guide to Glycogen Phosphorylase Inhibitors: Glycogen Phosphorylase-IN-1 in Focus
For Researchers, Scientists, and Drug Development Professionals
Glycogen (B147801) phosphorylase (GP) stands as a critical enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis.[1] Its inhibition has emerged as a promising therapeutic strategy for managing type 2 diabetes mellitus by curbing excessive hepatic glucose production. This guide provides a comparative analysis of Glycogen Phosphorylase-IN-1 (GP-IN-1) against other notable GP inhibitors, supported by experimental data and detailed methodologies.
Introduction to Glycogen Phosphorylase and its Inhibition
Glycogen phosphorylase exists in two interconvertible forms: the generally inactive, dephosphorylated GPb and the active, phosphorylated GPa.[1] Hormonal signals, such as glucagon (B607659) and epinephrine, trigger a signaling cascade that leads to the phosphorylation and activation of GP. This process is mediated by second messengers like cyclic AMP (cAMP) and enzymes including protein kinase A (PKA) and phosphorylase kinase. Given its pivotal role in blood glucose regulation, the development of inhibitors targeting GP has been a significant focus of research. These inhibitors can be broadly categorized into classes such as glucose analogs that compete for the active site and allosteric inhibitors that bind to other regulatory sites on the enzyme.
Performance Comparison of Glycogen Phosphorylase Inhibitors
The efficacy of various GP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following tables summarize the in vitro potency of GP-IN-1 and other representative GP inhibitors against different isoforms of glycogen phosphorylase.
Table 1: In Vitro Potency of Selected Glycogen Phosphorylase Inhibitors
| Inhibitor | Target Enzyme | IC50 (nM) | Ki (nM) | Notes |
| This compound | Human Liver GP (hlGPa) | 53 | - | - |
| This compound | Hepatocyte Glycogenolysis | 380 | - | Cellular assay |
| CP-91149 | Human Liver GPa | 130 (with 7.5 mM glucose) | - | Potency is glucose-dependent[2] |
| CP-316819 | - | - | - | Analogue of CP-91149[3] |
| Caffeine | Human Liver GPa | 240,000 | - | [1] |
| Quercetagetin | Rabbit Muscle GPb | 9,700 | 3,500 | A flavonoid inhibitor[4] |
| 6-Hydroxyluteolin | Rabbit Muscle GPb | 11,600 | - | A flavonoid inhibitor[4] |
| Hypolaetin | Rabbit Muscle GPb | 15,700 | - | A flavonoid inhibitor[4] |
| Luteolin | Rabbit Muscle GPb | 29,700 | - | A flavonoid inhibitor[4] |
Table 2: In Vivo Efficacy of Selected Glycogen Phosphorylase Inhibitors
| Inhibitor | Animal Model | Dose | Effect | Reference |
| CP-91149 | Diabetic ob/ob mice | 25-50 mg/kg (oral) | Rapidly lowered plasma glucose by 100-120 mg/dl without causing hypoglycemia.[2] | --INVALID-LINK-- |
| GPi688 | Wistar rats | 125 µmol/kg | Inhibited glucagon-induced hyperglycemia by 65%.[5] | --INVALID-LINK-- |
| GPi688 | Obese Zucker rats | - | Reduced blood glucose after a 7-hour fast by 23%.[5] | --INVALID-LINK-- |
Experimental Protocols
The following is a generalized protocol for a colorimetric in vitro glycogen phosphorylase inhibition assay, based on commonly cited methodologies.[1][6] This assay measures the enzymatic activity in the direction of glycogen synthesis by quantifying the release of inorganic phosphate (B84403).
Materials:
-
Glycogen Phosphorylase a (GPa) from rabbit muscle
-
HEPES buffer (50 mM, pH 7.2)
-
Potassium chloride (KCl)
-
Magnesium chloride (MgCl2)
-
Glucose-1-phosphate (G1P)
-
Glycogen
-
Test inhibitor compound dissolved in DMSO
-
BIOMOL® Green reagent for phosphate detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a solution of GPa in 50 mM HEPES buffer (e.g., 0.38 U/mL).
-
Incubation with Inhibitor: In a 96-well plate, add 50 µL of the GPa solution to each well. Add 10 µL of the test inhibitor solution (or DMSO for control) to the respective wells. Incubate for 15 minutes at 37°C.
-
Initiation of Reaction: Start the enzymatic reaction by adding 45 µL of a substrate solution containing 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM MgCl2, 0.25 mM glucose-1-phosphate, and 0.25 mg/mL glycogen.
-
Reaction Incubation: Incubate the plate for 30 minutes at 37°C.
-
Phosphate Detection: Add 130 µL of BIOMOL® Green reagent to each well to stop the reaction and initiate color development.
-
Absorbance Measurement: Measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells with the inhibitor to the control wells (containing only DMSO). The IC50 value is determined by plotting the percentage of inhibition against a range of inhibitor concentrations.
Visualizing the Landscape of Glycogen Phosphorylase Regulation and Inhibition
To better understand the context in which these inhibitors function, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Hormonal regulation of glycogen phosphorylase activity.
Caption: Workflow for a GP inhibition assay.
References
- 1. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor GPi688 in rat models of hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Glycogen Phosphorylase Inhibitors: Glycogen Phosphorylase-IN-1 vs. CP-91149
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent inhibitors of glycogen (B147801) phosphorylase (GP), Glycogen Phosphorylase-IN-1 and CP-91149. Both compounds are significant tools in the study of glycogen metabolism and hold potential as therapeutic agents for type 2 diabetes by targeting hepatic glucose production. This document summarizes their performance based on available experimental data, outlines the methodologies used in key experiments, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound and CP-91149 based on published research. It is important to note that the data for each compound were generated in different experimental settings, which should be considered when making direct comparisons.
| Inhibitor | Target | Assay Condition | IC50 | Reference |
| This compound | Human Liver Glycogen Phosphorylase a (hlGPa) | Enzymatic Assay | 53 nM | [1][2] |
| Rat Hepatocytes (Glycogenolysis) | Cellular Assay | 380 nM | [1][2] | |
| CP-91149 | Human Liver Glycogen Phosphorylase a (hlGPa) | Enzymatic Assay (in the presence of 7.5 mM glucose) | 130 nM | |
| Human Muscle Glycogen Phosphorylase a | Enzymatic Assay | 200 nM | ||
| Human Muscle Glycogen Phosphorylase b | Enzymatic Assay | 300 nM | ||
| Brain Glycogen Phosphorylase | Enzymatic Assay | 500 nM | ||
| Primary Human Hepatocytes (Glucagon-stimulated glycogenolysis) | Cellular Assay | 2.1 µM |
Table 1: In Vitro Efficacy of this compound and CP-91149. This table presents the half-maximal inhibitory concentration (IC50) values for each compound against various forms of glycogen phosphorylase and in cellular assays of glycogenolysis.
| Inhibitor | Animal Model | Dose and Administration | Effect | Reference |
| This compound | Wistar Rats | 5 mg/kg, intravenous | Significantly reduced glucagon-induced hyperglycemia. | [1][3] |
| CP-91149 | ob/ob Mice (diabetic model) | 25-50 mg/kg, oral | Lowered plasma glucose by 100-120 mg/dl within 3 hours without causing hypoglycemia. | [4] |
Table 2: In Vivo Efficacy of this compound and CP-91149. This table summarizes the observed effects of each inhibitor in animal models of hyperglycemia and diabetes.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the glycogenolysis signaling pathway targeted by these inhibitors and a general workflow for evaluating their efficacy.
Caption: Glycogenolysis signaling cascade initiated by glucagon.
Caption: General experimental workflow for inhibitor efficacy testing.
Experimental Protocols
Determination of IC50 for this compound
The inhibitory activity of this compound against human liver glycogen phosphorylase a (hlGPa) was determined using an enzymatic assay.[1][2]
-
Enzyme: Recombinant human liver glycogen phosphorylase a.
-
Assay Principle: The assay measures the enzymatic activity of hlGPa. The reaction is initiated, and the production of a detectable product is monitored over time in the presence of varying concentrations of the inhibitor.
-
Procedure:
-
Prepare a reaction mixture containing the hlGPa enzyme in a suitable buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the enzymatic reaction by adding the substrate (e.g., glycogen and phosphate).
-
Monitor the reaction progress by measuring the formation of the product (e.g., glucose-1-phosphate) using a suitable detection method (e.g., a coupled enzymatic reaction leading to a change in absorbance).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
For the cellular assay in rat hepatocytes, the protocol involves measuring the inhibition of glucagon-stimulated glycogenolysis.[1][2]
-
Cells: Isolated primary rat hepatocytes.
-
Procedure:
-
Culture the primary rat hepatocytes.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate glycogenolysis by adding glucagon to the cell culture medium.
-
After a defined incubation period, lyse the cells and measure the amount of glucose released into the medium or the remaining intracellular glycogen content.
-
Calculate the percentage of inhibition of glucagon-stimulated glucose release for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Determination of IC50 for CP-91149
The inhibitory activity of CP-91149 against various glycogen phosphorylase isoforms was determined using a similar enzymatic assay approach.
-
Enzyme: Recombinant human liver, muscle, or brain glycogen phosphorylase a.
-
Assay Principle: The assay measures the activity of the respective glycogen phosphorylase isoform in the presence of varying concentrations of CP-91149. A key aspect of this assay is the inclusion of glucose, as the potency of CP-91149 is enhanced in its presence.
-
Procedure:
-
Prepare a reaction mixture containing the specific glycogen phosphorylase isoform in a buffer containing a fixed concentration of glucose (e.g., 7.5 mM).
-
Add varying concentrations of CP-91149.
-
Initiate the reaction by adding substrates (glycogen and phosphate).
-
Monitor the reaction and calculate the IC50 as described for this compound.
-
The cellular assay for CP-91149 in primary human hepatocytes also follows the principle of measuring the inhibition of glucagon-stimulated glycogenolysis.
-
Cells: Primary human hepatocytes.
-
Procedure:
-
Culture primary human hepatocytes.
-
Pre-incubate the cells with varying concentrations of CP-91149.
-
Stimulate glycogenolysis with glucagon.
-
Measure the resulting glucose release or glycogen content and determine the IC50.
-
In Vivo Efficacy Studies
This compound in Wistar Rats [1][3]
-
Animal Model: Anesthetized Wistar rats.
-
Procedure:
-
Administer this compound intravenously at a dose of 5 mg/kg.
-
Induce hyperglycemia by administering glucagon.
-
Monitor blood glucose levels at various time points after glucagon administration.
-
Compare the blood glucose levels in the inhibitor-treated group to a vehicle-treated control group to assess the reduction in the hyperglycemic peak.
-
CP-91149 in ob/ob Mice [4]
-
Animal Model: Genetically diabetic ob/ob mice.
-
Procedure:
-
Administer CP-91149 orally at doses of 25 mg/kg and 50 mg/kg.
-
Measure plasma glucose concentrations at baseline and at specific time points after administration (e.g., 3 hours).
-
Compare the changes in plasma glucose levels in the treated groups to a vehicle-treated control group to determine the glucose-lowering effect.
-
To confirm the mechanism of action, in some studies, liver glycogen content was also measured to demonstrate the inhibition of glycogenolysis.
-
Conclusion
Both this compound and CP-91149 are potent inhibitors of glycogen phosphorylase with demonstrated efficacy in both in vitro and in vivo models. This compound shows high potency at the enzymatic level and effectiveness in a glucagon challenge model in rats. CP-91149 also exhibits potent enzymatic inhibition, with its efficacy being notably enhanced by the presence of glucose, and demonstrates significant glucose-lowering effects in a diabetic mouse model.
The choice between these inhibitors for research purposes may depend on the specific experimental context, including the target species, the desired route of administration, and the specific isoform of glycogen phosphorylase being investigated. The provided data and protocols serve as a valuable resource for researchers designing experiments to further explore the roles of glycogen phosphorylase in health and disease.
References
Comparative Guide to the Specificity and Selectivity of Glycogen Phosphorylase-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Glycogen (B147801) phosphorylase-IN-1 (GP-IN-1) with other notable glycogen phosphorylase (GP) inhibitors, focusing on their specificity and selectivity. The information presented is intended to assist researchers in selecting the most appropriate tool for their studies in areas such as type 2 diabetes and other metabolic disorders.
Introduction to Glycogen Phosphorylase and its Inhibitors
Glycogen phosphorylase (GP) is a critical enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis—the breakdown of glycogen to glucose-1-phosphate.[1] There are three main isoforms of GP, named for the tissues in which they are predominantly expressed: liver (PYGL), muscle (PYGM), and brain (PYGB).[2][3] Inhibition of GP, particularly the liver isoform, is a therapeutic strategy for lowering blood glucose levels in type 2 diabetes.[4]
Glycogen phosphorylase-IN-1 is a potent and selective inhibitor of human hepatic glycogen phosphorylase (hlGPa).[4] This guide compares its performance against two other well-characterized GP inhibitors: CP-91149 and GPi688.
Comparative Performance of Glycogen Phosphorylase Inhibitors
The following table summarizes the available quantitative data for GP-IN-1, CP-91149, and GPi688, highlighting their inhibitory potency (IC50) against different GP isoforms. Lower IC50 values indicate higher potency.
| Inhibitor | Target | IC50 (nM) | Selectivity (Fold) | Reference |
| This compound | Human Liver GP (hlGPa) | 53 | - | [4] |
| Hepatocyte Glucose Production | 380 | - | [4] | |
| Muscle GP | Data not available | - | ||
| Brain GP | Data not available | - | ||
| CP-91149 | Human Liver GP (hlGPa) | 130 | - | [5] |
| Human Muscle GP (hMGPa) | 200 | ~0.65 (vs. Liver) | [5] | |
| Human Brain GP (hBGPa) | 500 | ~0.26 (vs. Liver) | [6] | |
| GPi688 | Human Liver GP (hlGPa) | 16 | - | |
| Human Muscle GP (hMGPa) | 332 | ~20.75 (vs. Liver) |
Note: The selectivity fold is calculated as IC50 (Off-target isoform) / IC50 (Liver isoform). A higher value indicates greater selectivity for the liver isoform. The potency of some inhibitors, like GPi688, can be influenced by the concentrations of glucose and AMP.
Specificity and Off-Target Profile
Signaling Pathway and Experimental Workflow
To provide a better context for the action of these inhibitors, the following diagrams illustrate the signaling pathway of glycogen phosphorylase and a typical experimental workflow for determining inhibitor potency.
Caption: Signaling pathway for the activation of Glycogen Phosphorylase.
Caption: Experimental workflow for IC50 determination of a GP inhibitor.
Experimental Protocols
This section details a common non-radioactive, colorimetric method for determining the activity of glycogen phosphorylase and the potency of its inhibitors.
Principle:
This assay measures the amount of inorganic phosphate (Pi) released from glucose-1-phosphate when glycogen phosphorylase catalyzes the synthesis of glycogen. The released phosphate is detected colorimetrically.
Materials:
-
Glycogen Phosphorylase (human liver, muscle, or brain isoform)
-
Glycogen (from rabbit liver)
-
Glucose-1-Phosphate (G1P)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM KCl and 2.5 mM MgCl2)
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in DMSO.
-
Create a series of dilutions of the inhibitor in the assay buffer. Include a vehicle control (DMSO without inhibitor).
-
Prepare a solution of glycogen phosphorylase in the assay buffer.
-
Prepare a substrate solution containing glycogen and glucose-1-phosphate in the assay buffer.
-
-
Assay Protocol:
-
Add a defined amount of the glycogen phosphorylase enzyme solution to each well of a 96-well plate.
-
Add the serially diluted inhibitor solutions (and vehicle control) to the respective wells.
-
Incubate the enzyme and inhibitor for a predetermined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Allow the reaction to proceed for a specific duration (e.g., 30 minutes) at the same constant temperature.
-
Stop the reaction by adding the phosphate detection reagent.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at the appropriate wavelength for the phosphate detection reagent (e.g., ~620-660 nm).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Conclusion
This compound is a potent inhibitor of human liver glycogen phosphorylase. When compared to other inhibitors like CP-91149 and GPi688, GPi688 demonstrates a higher selectivity for the liver isoform over the muscle isoform. The isoform selectivity of this compound against muscle and brain GP is not yet publicly documented. The lack of comprehensive off-target kinase profiling for these compounds underscores the importance of further characterization to fully understand their specificity. Researchers should carefully consider the selectivity profile of each inhibitor in the context of their specific experimental goals.
References
- 1. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. microbenotes.com [microbenotes.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of glycogen phosphorylase (GP) by CP-91,149 induces growth inhibition correlating with brain GP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Glycogen Phosphorylase-IN-1: A Comparative Analysis of Isoform Cross-Reactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Glycogen (B147801) Phosphorylase-IN-1's inhibitory activity across the different isoforms of glycogen phosphorylase. This analysis is supported by available experimental data and detailed methodologies to assist in evaluating its potential as a selective inhibitor.
Glycogen phosphorylase (GP) is a critical enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis. In mammals, GP exists in three main isoforms: the liver (PYGL), muscle (PYGM), and brain (PYGB) isoforms, each with distinct physiological roles. Glycogen Phosphorylase-IN-1, an acyl urea (B33335) derivative, has been identified as a potent inhibitor of the human liver glycogen phosphorylase a (hlGPa), making it a person of interest for therapeutic interventions in conditions like type 2 diabetes. However, understanding its cross-reactivity with the muscle and brain isoforms is crucial for predicting potential off-target effects and ensuring therapeutic safety.
Quantitative Comparison of Inhibitory Activity
| Inhibitor | Target Isoform | IC50 (nM) |
| This compound | Human Liver GP a (hlGPa) | 53 |
| This compound | Hepatocyte Glycogenolysis | 380 |
Note: Data for PYGM and PYGB isoforms for this compound is not currently available in the cited literature. Acyl urea inhibitors, as a class, have been reported to sometimes exhibit a lack of selectivity between isoforms.
Signaling Pathway of Glycogenolysis Inhibition
The primary mechanism of action for this compound involves the allosteric inhibition of glycogen phosphorylase. By binding to the AMP activator site, it stabilizes the inactive T-state of the enzyme, preventing the conformational change required for its catalytic activity. This leads to a reduction in the breakdown of glycogen to glucose-1-phosphate, thereby lowering glucose output from the liver.
Caption: Inhibition of Glycogen Phosphorylase by this compound.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound against glycogen phosphorylase isoforms is typically performed using an in vitro enzyme inhibition assay. The following is a generalized protocol based on established methods.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the liver, muscle, and brain isoforms of glycogen phosphorylase.
Materials:
-
Recombinant human glycogen phosphorylase isoforms (PYGL, PYGM, PYGB)
-
Glycogen (from rabbit liver)
-
Glucose-1-phosphate (G1P)
-
AMP (adenosine monophosphate)
-
Inorganic phosphate (B84403) (Pi)
-
BIOMOL® Green reagent (for phosphate detection) or a coupled enzyme system for a spectrophotometric assay
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM KCl and 2.5 mM MgCl2)
-
This compound
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the recombinant glycogen phosphorylase isoforms to a final concentration of 0.38 U/mL in the assay buffer.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Assay Reaction:
-
Add 50 µL of the diluted enzyme solution to each well of a 96-well plate.
-
Add 10 µL of the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 40 µL of a substrate mixture containing glycogen (final concentration 0.25 mg/mL) and glucose-1-phosphate (final concentration 0.25 mM) in the assay buffer.
-
-
Detection: The reaction can be measured in the direction of glycogen synthesis or degradation.
-
Glycogen Synthesis (Colorimetric): After a 30-minute incubation at 37°C, stop the reaction and measure the amount of inorganic phosphate produced from the conversion of glucose-1-phosphate using BIOMOL® Green reagent. Read the absorbance at 620 nm.[1]
-
Glycogen Degradation (Spectrophotometric): This is a continuous assay where the production of glucose-1-phosphate is coupled to the reduction of NADP+ by phosphoglucomutase and glucose-6-phosphate dehydrogenase. The increase in absorbance at 340 nm is monitored over time.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow Diagram:
References
Head-to-Head Comparison of Glycogen Phosphorylase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of key glycogen (B147801) phosphorylase inhibitors. It summarizes quantitative data in structured tables, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows.
Glycogen phosphorylase (GP) is a critical enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis—the breakdown of glycogen into glucose-1-phosphate.[1][2][3] Its role in hepatic glucose production has made it an attractive therapeutic target for type 2 diabetes.[1][4][5] The development of potent and selective GP inhibitors aims to reduce excessive glucose release from the liver.[1][5] This guide focuses on a head-to-head comparison of prominent GP inhibitors, presenting available experimental data to aid in research and development efforts.
The Glycogenolysis Pathway and Glycogen Phosphorylase Inhibition
Glycogen phosphorylase exists in two main forms: the generally inactive, dephosphorylated GPb and the active, phosphorylated GPa.[2] The conversion of GPb to GPa is catalyzed by phosphorylase kinase. Several allosteric sites on the enzyme offer opportunities for inhibition.[1][4] The following diagram illustrates the glycogenolysis pathway and the central role of glycogen phosphorylase.
Comparative Efficacy of Glycogen Phosphorylase Inhibitors
The following table summarizes the in vitro potency of several well-characterized glycogen phosphorylase inhibitors. It is important to note that the experimental conditions, such as the enzyme isoform and glucose concentration, can significantly impact the observed IC50 values.
| Inhibitor | Enzyme Source | IC50 (µM) | Glucose Concentration | Reference |
| CP-91149 | Human Liver GPa | 0.13 | 7.5 mM | [6] |
| Human Liver GPa | ~1.0 | Not specified | [7] | |
| Rabbit Muscle GPa | 0.58 ± 0.09 | 0 mM | [7] | |
| Rabbit Muscle GPa | 0.39 ± 0.05 | 5 mM | [7] | |
| Rabbit Muscle GPa | 0.22 ± 0.04 | 10 mM | [7] | |
| Human Hepatocytes | 2.1 | Not specified | [6][8] | |
| CP-316819 | Not specified | ~0.1 | Not specified | [9] |
| GPi688 | Rat Hepatocytes | ~1.0 (for inhibition of glucagon-induced glycogenolysis) | Not specified | [3] |
| Caffeine | Rabbit Muscle GPa | 145 ± 11 | Not specified | [7] |
| Human Liver GPa | 240 | Not specified | [7] |
Key Observations:
-
CP-91149 and its analogue CP-316819 are highly potent inhibitors of glycogen phosphorylase.[6][9][10]
-
The potency of CP-91149 is significantly enhanced in the presence of glucose, which is a desirable characteristic for an anti-diabetic agent as it may reduce the risk of hypoglycemia.[6][7][11]
-
GPi688 has been shown to be a selective inhibitor for the liver isoform of glycogen phosphorylase and its potency is also sensitive to glucose and AMP concentrations.[3]
-
Caffeine is a less potent, naturally occurring inhibitor.[7]
Experimental Workflow for Inhibitor Evaluation
The evaluation of glycogen phosphorylase inhibitors typically follows a standardized workflow, from initial in vitro screening to in vivo efficacy studies. The following diagram outlines a common experimental approach.
Detailed Experimental Protocols
A standardized and reproducible experimental protocol is crucial for comparing the potency of different inhibitors. Below is a detailed methodology for a common in vitro glycogen phosphorylase inhibition assay.
In Vitro Glycogen Phosphorylase Inhibition Assay
This protocol is adapted from validated methods for measuring glycogen phosphorylase activity.[2][7][12]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against glycogen phosphorylase a (GPa).
Principle: The activity of GPa is measured in the direction of glycogen synthesis. The enzyme catalyzes the transfer of a glucose unit from glucose-1-phosphate to a glycogen primer, releasing inorganic phosphate (B84403) (Pi). The amount of Pi produced is then quantified colorimetrically.
Materials:
-
Rabbit muscle glycogen phosphorylase a (GPa)
-
HEPES buffer (50 mM, pH 7.2)
-
Potassium chloride (KCl)
-
Magnesium chloride (MgCl2)
-
Glucose-1-phosphate
-
Glycogen
-
Test inhibitors dissolved in DMSO
-
BIOMOL® Green reagent for phosphate detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a solution of GPa (e.g., 0.38 U/mL) in 50 mM HEPES buffer (pH 7.2).[2][7]
-
Incubation with Inhibitor: In a 96-well plate, add 50 µL of the GPa solution to each well. Then, add 10 µL of the test compound at various concentrations (dissolved in DMSO) to the wells. For the control, add 10 µL of DMSO without the inhibitor. Incubate the plate for 15 minutes at 37°C.[7]
-
Initiation of Enzymatic Reaction: Start the reaction by adding a buffer solution containing 100 mM KCl, 2.5 mM MgCl2, 0.25 mM glucose-1-phosphate, and 0.25 mg/mL glycogen.[2][7] The final volume in each well should be uniform.
-
Reaction Incubation: Incubate the reaction mixture for 30 minutes at 37°C.[2]
-
Phosphate Detection: Stop the reaction and quantify the released inorganic phosphate by adding BIOMOL® Green reagent to each well.[2]
-
Measurement: Measure the absorbance at 620 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[13]
Considerations for Glucose and Isoform Specificity:
-
To investigate the effect of glucose on inhibitor potency, varying concentrations of glucose (e.g., 0, 5, and 10 mM) can be included in the reaction buffer.[7]
-
To assess isoform selectivity, the assay should be repeated using the liver isoform of glycogen phosphorylase (lGP) and comparing the resulting IC50 values to those obtained with the muscle isoform (mGP).[2] Achieving selectivity for the liver isoform is a significant challenge in the development of GP inhibitors due to the high homology in the catalytic site between isoforms.[2][13]
In Vivo Efficacy
The ultimate test for a potential therapeutic agent is its efficacy in a living organism. Several studies have evaluated the in vivo effects of glycogen phosphorylase inhibitors in animal models of diabetes.
-
Oral administration of CP-91149 to diabetic ob/ob mice resulted in a significant lowering of blood glucose levels without causing hypoglycemia.[6][11] This glucose-lowering effect was confirmed to be a result of the inhibition of glycogenolysis in vivo, as evidenced by a reduction in the breakdown of pre-labeled liver glycogen.[6][11]
-
Studies with CP-316819 , an analogue of CP-91149, in rats have shown that while it effectively inhibits glycogen phosphorylase, it may impair muscle function during prolonged exercise due to the lack of selectivity between liver and muscle isoforms.[9][10] This highlights the critical importance of developing liver-selective inhibitors to avoid potential side effects.
Conclusion
The development of glycogen phosphorylase inhibitors represents a promising strategy for the treatment of type 2 diabetes. Compounds like CP-91149 have demonstrated significant potency and a favorable glucose-dependent inhibitory profile. However, the key challenge remains the development of inhibitors with high selectivity for the liver isoform of glycogen phosphorylase to minimize potential effects on muscle metabolism. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers working to overcome these challenges and advance the development of novel and effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. An In Silico and an In Vitro Inhibition Analysis of Glycogen Phosphorylase by Flavonoids, Styrylchromones, and Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor GPi688 in rat models of hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Glycogen Phosphorylase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 6. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. pnas.org [pnas.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Benchmarking Glycogen Phosphorylase-IN-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Glycogen (B147801) Phosphorylase-IN-1 against established standards. It includes a comprehensive summary of performance data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Glycogen phosphorylase (GP) is a critical enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis—the breakdown of glycogen into glucose-1-phosphate.[1][2] Its inhibition is a promising therapeutic strategy for managing type 2 diabetes by reducing hepatic glucose output.[3] This guide benchmarks the performance of Glycogen Phosphorylase-IN-1, a potent inhibitor of human liver glycogen phosphorylase (hlGPa), against well-characterized inhibitors such as CP-91149 and caffeine.
Performance Comparison of Glycogen Phosphorylase Inhibitors
The following table summarizes the in vitro efficacy of this compound and known standard inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency.
| Inhibitor | Target | IC50 | Species | Additional Notes |
| This compound | hlGPa | 53 nM | Human | Also inhibits hepatocyte glycogen-derived glucose production with an IC50 of 380 nM.[4] |
| CP-91149 | hlGPa | 0.13 µM (130 nM) | Human | Potency is enhanced in the presence of glucose.[5] |
| Rabbit Muscle GPa | 0.09 ± 0.04 µM (90 nM) | Rabbit | [6] | |
| Caffeine | Human Liver GPa | 240 µM | Human | A well-known allosteric inhibitor.[6] |
| Human Skeletal Muscle GPa | 92 µM | Human | [6] | |
| Ellagic Acid | Rabbit Muscle GPa | 3.2 ± 0.5 µM | Rabbit | [6] |
| Rabbit Muscle GPb | 12.1 ± 1.4 µM | Rabbit | [6] |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is crucial to visualize the glycogenolysis signaling pathway and the experimental workflow for inhibitor testing.
The following diagram illustrates a typical workflow for evaluating the efficacy of a glycogen phosphorylase inhibitor.
Logical Comparison of Inhibitors
This diagram provides a logical framework for comparing this compound with known standards based on key performance attributes.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in this guide. Researchers should optimize these protocols based on their specific experimental conditions and reagents.
In Vitro Glycogen Phosphorylase Activity Assay (Colorimetric)
This protocol is adapted from a validated method for measuring GP activity.[6]
Materials:
-
Glycogen Phosphorylase a (GPa) from rabbit muscle
-
HEPES buffer (50 mM, pH 7.2)
-
Potassium chloride (KCl, 100 mM)
-
Magnesium chloride (MgCl2, 2.5 mM)
-
Glucose-1-phosphate (G1P)
-
Glycogen
-
Test inhibitors (dissolved in DMSO)
-
BIOMOL® Green reagent for phosphate (B84403) detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 0.38 U/mL solution of GPa in 50 mM HEPES buffer (pH 7.2).
-
In a 96-well plate, add 50 µL of the GPa solution to each well.
-
Add 10 µL of the test inhibitor at various concentrations (or DMSO for control) to the wells.
-
Incubate the plate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 45 µL of a substrate solution containing 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM MgCl2, 0.25 mM G1P, and 0.25 mg/mL glycogen.
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Stop the reaction and quantify the released inorganic phosphate by adding 130 µL of BIOMOL® Green reagent.
-
Measure the absorbance at the appropriate wavelength according to the reagent manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using appropriate software.
Hepatocyte Glycogenolysis Assay
This protocol is based on methods used to assess the effect of inhibitors on glucagon-stimulated glycogenolysis in primary hepatocytes.[4][5]
Materials:
-
Primary rat or human hepatocytes
-
Culture medium (e.g., William's Medium E)
-
Glucagon
-
Test inhibitors (dissolved in DMSO)
-
Buffer for glucose measurement (e.g., Krebs-Ringer bicarbonate buffer)
-
Glucose assay kit
Procedure:
-
Culture primary hepatocytes in appropriate multi-well plates until they form a confluent monolayer.
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with various concentrations of the test inhibitor (or DMSO for control) in a serum-free medium for a specified time (e.g., 30-60 minutes).
-
Induce glycogenolysis by adding glucagon (e.g., 10-100 nM) to the medium and incubate for a defined period (e.g., 60-120 minutes).
-
Collect the supernatant (medium) from each well.
-
Measure the glucose concentration in the supernatant using a commercial glucose assay kit.
-
Normalize the glucose released to the total protein content of the cells in each well.
-
Calculate the percentage of inhibition of glucagon-stimulated glucose release for each inhibitor concentration and determine the IC50 value.
References
- 1. This compound | hlGPa inhibitor | TargetMol [targetmol.com]
- 2. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]
- 3. An In Silico and an In Vitro Inhibition Analysis of Glycogen Phosphorylase by Flavonoids, Styrylchromones, and Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Glycogen Phosphorylase - Proteopedia, life in 3D [proteopedia.org]
- 6. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Glycogen Phosphorylase Inhibitors
This guide provides a detailed comparison of Glycogen (B147801) Phosphorylase-IN-1 (GP-IN-1) and other alternative inhibitors, focusing on their in vitro and in vivo activities. The data presented is intended for researchers, scientists, and professionals in the field of drug development.
Glycogen phosphorylase (GP) is a critical enzyme in the regulation of glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate.[1][2][3] This makes it a significant therapeutic target, particularly for type 2 diabetes, by controlling hepatic glucose output.[4][5] This guide will delve into the comparative efficacy of various GP inhibitors, presenting key experimental data and methodologies.
Quantitative Data Comparison
The following tables summarize the in vitro and in vivo performance of Glycogen phosphorylase-IN-1 and a selection of alternative inhibitors.
Table 1: In Vitro Inhibitory Activity of Glycogen Phosphorylase Inhibitors
| Compound | Target Enzyme | IC50 Value | Notes |
| This compound | Human Liver GP (hlGPa) | 53 nM | Also inhibits hepatocyte glycogen-derived glucose production (IC50 = 380 nM).[6] |
| CP-91149 | Human Liver GPa (HLGPa) | 0.13 µM (130 nM) | In the presence of 7.5 mM glucose.[7] Another study reported 0.58 µM.[8] |
| CP-316819 | Glycogen Phosphorylase | ~100 nM | |
| GPi688 | Rat GP | 0.038 µM (38 nM) | |
| Caffeine | Glycogen Phosphorylase | 145 µM | A known allosteric inhibitor.[7][8] |
| Ellagic Acid | Glycogen Phosphorylase | >100 µM | Showed 40.6% inhibition at 100 µM.[8] |
| N-acyl-β-D-glucopyranosylamines | Glycogen Phosphorylase B | 5 to 377 µM | A series of synthesized compounds.[9] |
Table 2: In Vivo Efficacy of Glycogen Phosphorylase Inhibitors
| Compound | Animal Model | Dosage | Route of Administration | Observed Effect |
| This compound | Wistar rats | 5 mg/kg | Intravenous (i.v.) | Ameliorated glucagon-stimulated hyperglycemia.[6] |
| GPi688 | Wistar rats | 125 µmol/kg | Not specified | Inhibited glucagon-induced hyperglycemia by 65.1%.[5] |
| GPi688 | Obese Zucker rats | Not specified | Not specified | Reduced blood glucose after a 7-hour fast by 23%.[5] |
| CP-91149 | Diabetic rodents | Not specified | Oral | Lowered plasma glucose levels.[7] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of results.
In Vitro Glycogen Phosphorylase Inhibition Assay
A commonly used method for assessing the in vitro activity of GP inhibitors is a colorimetric assay.[10][11][12]
Objective: To determine the concentration of an inhibitor required to reduce the activity of glycogen phosphorylase by 50% (IC50).
Principle: The activity of glycogen phosphorylase is measured in the direction of glycogen synthesis. The assay quantifies the amount of inorganic phosphate (B84403) produced from glucose 1-phosphate.
General Procedure:
-
Enzyme Preparation: Rabbit muscle glycogen phosphorylase a (GPa) is dissolved in a buffer solution (e.g., 50 mM HEPES, pH 7.2).[10]
-
Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compound (dissolved in DMSO) for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[10]
-
Initiation of Reaction: The enzymatic reaction is started by adding a substrate mixture containing glucose 1-phosphate and glycogen in the buffer.[10]
-
Reaction Termination and Detection: After a specific incubation time (e.g., 30 minutes), a reagent for colorimetric phosphate quantitation (e.g., BIOMOL® Green) is added.[10]
-
Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 620 nm).[10] The percentage of inhibition is calculated relative to a control without the inhibitor.
In Vivo Glucagon (B607659) Challenge Model
This in vivo model is used to evaluate the efficacy of GP inhibitors in a physiological context.[5][6]
Objective: To assess the ability of a GP inhibitor to suppress the hyperglycemic response induced by glucagon.
Animal Model: Wistar rats or Zucker rats are commonly used.[5][6]
General Procedure:
-
Animal Preparation: Animals are fasted for a specific period before the experiment.
-
Compound Administration: The test inhibitor (e.g., this compound) is administered at a specific dose and route (e.g., 5 mg/kg, i.v.).[6]
-
Glucagon Challenge: After a predetermined time, a subcutaneous injection of glucagon is given to stimulate hepatic glucose production.[5]
-
Blood Glucose Monitoring: Blood glucose levels are monitored at various time points before and after the glucagon challenge.
-
Data Analysis: The percentage inhibition of the glucagon-induced hyperglycemic response is calculated by comparing the glucose levels in the treated group to a vehicle-treated control group.[5]
Visualizations
Diagrams illustrating key pathways and workflows provide a clearer understanding of the underlying mechanisms and experimental designs.
Caption: Hormonal regulation of glycogenolysis and the point of intervention for GP inhibitors.
Caption: Workflow for a typical in vitro glycogen phosphorylase inhibition assay.
Caption: Experimental workflow for an in vivo glucagon challenge model.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Glycogen Phosphorylase - Proteopedia, life in 3D [proteopedia.org]
- 3. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor GPi688 in rat models of hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure based inhibitor design targeting glycogen phosphorylase B. Virtual screening, synthesis, biochemical and biological assessment of novel N-acyl-β-d-glucopyranosylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An In Silico and an In Vitro Inhibition Analysis of Glycogen Phosphorylase by Flavonoids, Styrylchromones, and Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Confirming Target Engagement of Glycogen Phosphorylase-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Glycogen (B147801) Phosphorylase-IN-1 and other relevant inhibitors, focusing on the critical aspect of confirming target engagement. We present experimental data, detailed protocols for key assays, and visual representations of signaling pathways and experimental workflows to aid in the objective evaluation of this compound.
Introduction to Glycogen Phosphorylase and its Inhibition
Glycogen phosphorylase (GP) is the rate-limiting enzyme in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate.[1] This pathway is crucial for maintaining glucose homeostasis, particularly in the liver and muscle tissues. In type 2 diabetes, elevated hepatic glucose production contributes to hyperglycemia. Therefore, inhibiting liver glycogen phosphorylase (PYGL) is a promising therapeutic strategy to reduce glucose levels.[2] Glycogen Phosphorylase-IN-1 is a potent inhibitor of human liver glycogen phosphorylase a (hlGPa), the active form of the enzyme.[3] This guide will delve into the methods used to confirm its engagement with its target and compare its performance with other known inhibitors.
Comparative Performance of Glycogen Phosphorylase Inhibitors
The efficacy of small molecule inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The inhibition constant (Ki) is another crucial parameter that describes the binding affinity of an inhibitor to an enzyme.
Here, we compare the reported IC50 and Ki values for this compound and other well-characterized glycogen phosphorylase inhibitors, such as CP-91149.
| Inhibitor | Target Enzyme | IC50 (nM) | Ki (nM) | Experimental Conditions |
| This compound | Human Liver GP a (hlGPa) | 53 | Not Reported | In vitro enzyme assay |
| Hepatocyte glycogen-derived glucose production | 380 | Not Reported | Cell-based assay | |
| CP-91149 | Human Liver GP a (hlGPa) | 130 | Not Reported | In the presence of 7.5 mM glucose |
| Human Muscle GP a | 200 | Not Reported | In the presence of glucose | |
| Human Muscle GP b | 300 | Not Reported | In the presence of glucose | |
| Brain GP | 500 | Not Reported | In A549 cells | |
| Caffeine | Human Liver GP a | 26,000 | Not Reported | In the presence of 7.5 mM glucose |
| Ellagic Acid | Rabbit Muscle GP a | 3,200 | 7,500 | Glycogen breakdown direction |
| Rabbit Muscle GP b | 12,100 | 13,400 | Glycogen synthesis direction |
Table 1: Comparative Inhibitory Potency of Glycogen Phosphorylase Inhibitors. This table summarizes the IC50 and Ki values for this compound and other known inhibitors against various isoforms of glycogen phosphorylase. The data is compiled from multiple sources and highlights the potent and specific nature of this compound for the liver isoform.[4][3][5]
Experimental Protocols for Target Engagement Confirmation
Confirming that a compound directly interacts with its intended target within a cellular context is a critical step in drug development. Below are detailed protocols for key experiments to validate the target engagement of this compound.
Glycogen Phosphorylase Activity Assay
This assay measures the enzymatic activity of glycogen phosphorylase in the presence of an inhibitor. The most common methods measure either the forward reaction (glycogen synthesis) or the reverse reaction (glycogenolysis).
Principle: The colorimetric assay in the direction of glycogen synthesis measures the release of inorganic phosphate (B84403) from glucose-1-phosphate.[6]
Materials:
-
Rabbit muscle glycogen phosphorylase a (GPa)
-
HEPES buffer (50 mM, pH 7.2)
-
Potassium chloride (KCl, 100 mM)
-
Magnesium chloride (MgCl2, 2.5 mM)
-
Glucose-1-phosphate (0.25 mM)
-
Glycogen (0.25 mg/mL)
-
This compound and other test compounds
-
DMSO
-
BIOMOL® Green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 0.38 U/mL solution of rabbit muscle GPa in 50 mM HEPES buffer (pH 7.2).
-
In a 96-well plate, add 50 µL of the GPa solution to each well.
-
Add 10 µL of the test compounds (dissolved in DMSO) or DMSO alone (for control) to the wells and incubate for 15 minutes at 37°C.[6]
-
Initiate the enzymatic reaction by adding 45 µL of a substrate solution containing 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM MgCl2, 0.25 mM glucose-1-phosphate, and 0.25 mg/mL glycogen.[4]
-
Incubate the plate for 30 minutes at 37°C.[6]
-
Stop the reaction and quantify the released inorganic phosphate by adding 130 µL of BIOMOL® Green reagent.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percent inhibition relative to the DMSO control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly assess the binding of a ligand to its target protein in a cellular environment. The principle is that ligand binding stabilizes the protein, leading to a higher melting temperature.[7][8][9]
Principle: This protocol describes a generalized Western blot-based CETSA to determine the thermal stabilization of glycogen phosphorylase upon binding of this compound.
Materials:
-
Hepatocellular carcinoma cell line (e.g., MHCC97H) expressing the target glycogen phosphorylase isoform (PYGL or PYGB).[2]
-
Cell culture medium and reagents
-
This compound
-
DMSO
-
PBS with protease and phosphatase inhibitors
-
PCR tubes
-
Thermocycler
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against the specific glycogen phosphorylase isoform (e.g., anti-PYGL)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at the desired concentration or with DMSO as a vehicle control for 1 hour at 37°C.
-
Heat Shock: Harvest the cells and resuspend them in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes.
-
Place the PCR tubes in a thermocycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control at 37°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against glycogen phosphorylase overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Western Blot Analysis of Downstream Signaling
Inhibiting glycogen phosphorylase is expected to affect downstream signaling pathways related to glycogen metabolism. Western blotting can be used to assess the phosphorylation status of key proteins in these pathways.
Principle: This protocol outlines the detection of phosphorylated glycogen phosphorylase (p-GP) and total GP to assess the direct impact of the inhibitor on the enzyme's activation state.
Materials:
-
Cell or tissue lysates treated with this compound or control.
-
Lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (5% BSA in TBST).
-
Primary antibodies: anti-phospho-Glycogen Phosphorylase (Ser14) and anti-total Glycogen Phosphorylase.[2][10]
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
Imaging system.
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates as described in the CETSA protocol, ensuring the inclusion of phosphatase inhibitors.
-
Protein Quantification: Determine and normalize protein concentrations.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate separate membranes with the anti-phospho-GP and anti-total-GP primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membranes and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the bands using a chemiluminescence substrate.
-
Analysis: Quantify the band intensities and calculate the ratio of phosphorylated GP to total GP. A decrease in this ratio upon treatment with this compound would indicate target engagement and inhibition of the enzyme's activation.
Visualizing Pathways and Workflows
To further clarify the mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Glycogenolysis signaling pathway and the point of inhibition.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical relationship of assays for confirming target engagement.
Conclusion
Confirming the direct engagement of a small molecule with its intended target is a cornerstone of modern drug discovery. This guide has provided a framework for evaluating this compound, a potent inhibitor of liver glycogen phosphorylase. By utilizing a combination of biochemical assays, cellular thermal shift assays, and downstream signaling analysis, researchers can confidently validate its mechanism of action. The comparative data presented herein positions this compound as a valuable tool for studying glycogen metabolism and as a promising candidate for further therapeutic development. The provided protocols and visual aids are intended to facilitate the replication and extension of these findings in other research settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of the expression, function and signaling of glycogen phosphorylase isoforms in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An In Silico and an In Vitro Inhibition Analysis of Glycogen Phosphorylase by Flavonoids, Styrylchromones, and Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Independent Validation of Glycogen Phosphorylase-IN-1: A Comparative Guide for Researchers
An objective analysis of Glycogen (B147801) Phosphorylase-IN-1's performance against other leading inhibitors, supported by experimental data, to aid researchers in making informed decisions for their drug development and scientific investigations.
This guide provides a comprehensive comparison of Glycogen Phosphorylase-IN-1 with other notable glycogen phosphorylase (GP) inhibitors, namely CP-91149 and GPi688. The information is curated for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailed experimental protocols, and visual diagrams of key biological pathways and workflows.
Performance Comparison of Glycogen Phosphorylase Inhibitors
The efficacy of small molecule inhibitors of glycogen phosphorylase is a critical area of research, particularly in the context of type 2 diabetes.[1] this compound (also known as Compound 42) has been identified as a potent inhibitor of human liver glycogen phosphorylase a (hlGPa).[1][2] This section provides a comparative overview of its in vitro and in vivo performance alongside other well-characterized GP inhibitors.
It is important to note that the following data is compiled from different studies, and direct, head-to-head comparisons under identical experimental conditions are limited. Therefore, this information should be interpreted with consideration of the varying experimental setups.
In Vitro Inhibitory Activity
| Compound | Target Enzyme | IC50 (nM) | Cellular Activity (Hepatocytes, IC50 in nM) | Data Source |
| This compound | human liver GPa | 53 | 380 (rat) | [1] |
| CP-91149 | human liver GPa | 130 (in the presence of 7.5 mM glucose) | ~2100 (human) | [3] |
| GPi688 | human liver GPa | 19 | Not explicitly reported, but inhibited glucagon-mediated glucose output in a concentration-dependent manner (rat) | [4] |
In Vivo Efficacy
| Compound | Animal Model | Dose | Effect | Data Source |
| This compound | Wistar rats | 5 mg/kg (i.v.) | Significantly reduced glucagon-induced hyperglycemia.[1] | [1] |
| CP-91149 | Diabetic ob/ob mice | 25-50 mg/kg (oral) | Rapidly lowered blood glucose by 100-120 mg/dl without causing hypoglycemia.[3] | [3] |
| GPi688 | Wistar and obese Zucker rats | - | Inhibited glucagon-mediated hyperglycemia (65% in Wistar, 100% in Zucker rats) and reduced blood glucose after a 7-hour fast in Zucker rats by 23%.[4] | [4] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the glycogenolysis signaling pathway and a general workflow for evaluating glycogen phosphorylase inhibitors.
Caption: Glucagon-stimulated glycogenolysis pathway in hepatocytes.
Caption: General workflow for inhibitor evaluation.
Detailed Experimental Protocols
A clear understanding of the methodologies is crucial for interpreting the presented data and for designing future experiments.
In Vitro Glycogen Phosphorylase Activity Assay (Adapted from Klabunde T, et al., 2005)[1]
-
Enzyme: Recombinant human liver glycogen phosphorylase a (hlGPa).
-
Assay Principle: The assay measures the enzymatic activity of hlGPa by quantifying the release of phosphate (B84403) from glucose-1-phosphate during glycogen synthesis.
-
Procedure:
-
Prepare a reaction mixture containing buffer (e.g., 50 mM HEPES, pH 7.2), glycogen, and glucose-1-phosphate.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding hlGPa.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C).
-
Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method (e.g., malachite green-based assay).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Glycogenolysis Assay in Primary Hepatocytes (Adapted from Klabunde T, et al., 2005)[1]
-
Cell Type: Isolated primary rat hepatocytes.
-
Assay Principle: This assay measures the ability of an inhibitor to block glucagon-stimulated glycogenolysis, which results in glucose release from the cells.
-
Procedure:
-
Isolate primary hepatocytes from rats.
-
Pre-incubate the hepatocytes with the test compound at various concentrations.
-
Stimulate glycogenolysis by adding glucagon.
-
After a defined incubation period, measure the amount of glucose released into the culture medium.
-
Calculate the IC50 value for the inhibition of glucagon-stimulated glucose release.
-
In Vivo Glucagon Challenge Model in Rats (Adapted from Klabunde T, et al., 2005)[1]
-
Animal Model: Wistar rats.
-
Procedure:
-
Administer the test compound (e.g., this compound) to the rats via the desired route (e.g., intravenous injection).
-
After a specified time, induce hyperglycemia by administering glucagon.
-
Monitor blood glucose levels at various time points after the glucagon challenge.
-
Compare the blood glucose levels of the treated group to a vehicle-treated control group to determine the extent of hyperglycemia reduction.
-
Conclusion
References
- 1. Acyl ureas as human liver glycogen phosphorylase inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor GPi688 in rat models of hyperglycaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Glycogen Phosphorylase-IN-1
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Glycogen phosphorylase-IN-1, a compound used in research related to type 2 diabetes.[1] By adhering to these procedural, step-by-step instructions, you can mitigate risks and maintain the integrity of your research space.
Immediate Safety and Handling Precautions
According to the Safety Data Sheet (SDS) for a chemically identical Glycogen Phosphorylase Inhibitor, the substance is not classified as hazardous under the Globally Harmonized System (GHS). However, it is crucial to treat all laboratory chemicals with caution.
Personal Protective Equipment (PPE):
-
Gloves: Impermeable and resistant to the product.
-
Lab Coat: Standard laboratory coat to prevent skin contact.
-
Eye Protection: Safety glasses or goggles.
General Handling:
-
No special handling measures are required.
-
Avoid allowing the substance to enter sewers or surface and ground water.
-
In case of a spill, pick it up mechanically.
Step-by-Step Disposal Protocol
The following procedure is based on the non-hazardous classification of this compound and general best practices for laboratory chemical waste disposal.
-
Initial Assessment: Confirm that the waste to be disposed of is solely this compound and is not mixed with any hazardous substances. If it is mixed with other chemicals, the disposal procedure for the most hazardous component must be followed.
-
Containerization:
-
Place the waste this compound into a designated, sealable, and clearly labeled waste container.
-
The container should be appropriate for solid chemical waste.
-
-
Labeling:
-
Label the waste container clearly with "Waste this compound".
-
Include the date of disposal.
-
-
Storage:
-
Store the sealed waste container in a designated chemical waste storage area.
-
This area should be secure and away from general laboratory traffic.
-
-
Final Disposal:
-
Dispose of the waste through your institution's chemical waste management program or a licensed professional disposal service.
-
Do not dispose of this compound in general trash or down the drain.
-
Quantitative Data Summary
While the Safety Data Sheet for this compound does not provide specific quantitative disposal limits due to its non-hazardous classification, general laboratory guidelines for non-hazardous solid waste should be followed.
| Parameter | Guideline |
| pH of Aqueous Solutions | If dissolved, the pH should be neutral (6-8) before being considered for any form of disposal. Corrosive solutions (pH <5.5 or >10.5) should not be disposed of via sinks. |
| Concentration Limits | Not applicable for the solid form. If in solution, it should not be disposed of down the drain. |
| Container Fullness | Waste containers should be sealed when approximately 75-80% full to prevent spills. |
| Storage Time Limits | Follow your institution's guidelines for the storage of non-hazardous chemical waste. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling Glycogen Phosphorylase-IN-1
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides crucial safety protocols and logistical plans for the handling and disposal of Glycogen (B147801) phosphorylase-IN-1 (CAS 648926-15-2), a selective and potent inhibitor of human hepatic glycogen phosphorylase.[1] While this compound is not classified as hazardous according to the Globally Harmonized System (GHS), adherence to standard laboratory safety procedures is essential to minimize any potential risks.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling Glycogen phosphorylase-IN-1, which is typically supplied as a white, solid powder.[1]
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from accidental splashes or dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory coat | Protects clothing and skin from potential contamination. |
| Respiratory Protection | Not generally required for small quantities. Use a NIOSH-approved respirator if handling large quantities or if dust is generated. | Prevents inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling and Disposal
Handling Procedure:
-
Preparation: Before handling, ensure that the work area, typically a laboratory fume hood or a designated powder handling enclosure, is clean and uncluttered.[2] Have all necessary equipment and materials, including a chemical spill kit, readily accessible.
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the powdered compound within a fume hood or a ventilated enclosure to minimize the potential for generating airborne dust.[2]
-
Use appropriate tools, such as spatulas and weighing paper, to handle the powder.
-
Close the container tightly after use to prevent contamination and exposure.
-
-
Solution Preparation:
-
This compound is soluble in DMSO.
-
When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
-
If necessary, sonicate or vortex the solution to ensure it is fully dissolved.
-
-
Experimental Use:
-
When using the compound in experiments, follow all specific protocol safety guidelines.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Disposal Plan:
The disposal of this compound and any associated waste must comply with all local, state, and federal regulations.
-
Waste Segregation:
-
Container Management:
-
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent (e.g., the solvent used for dissolution).[3]
-
The rinsate must be collected and disposed of as hazardous waste.[3]
-
After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, after defacing the label.[6]
-
-
Waste Pickup:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[7]
-
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. This compound | hlGPa inhibitor | TargetMol [targetmol.com]
- 2. Powder Handling - AirClean Systems [aircleansystems.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
